ACAT-IN-4 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C32H51ClN2O5S |
|---|---|
分子量 |
611.3 g/mol |
IUPAC名 |
[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |
InChI |
InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |
InChIキー |
FGQOECBPKOMQPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preclinical data and detailed experimental protocols for ACAT-IN-4 hydrochloride are not extensively available in the public domain. This guide provides a comprehensive overview of its stated dual mechanism of action—inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Nuclear Factor-kappa B (NF-κB) mediated transcription—based on the broader scientific understanding of these pathways and related inhibitor classes.
Executive Summary
This compound is identified as a dual-action inhibitor targeting both Acyl-CoA: Cholesterol Acyltransferase (ACAT) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This unique combination of activities suggests a potential therapeutic utility in diseases where both lipid metabolism and inflammation are key pathological drivers, such as atherosclerosis, certain cancers, and neurodegenerative disorders. By inhibiting ACAT, the compound can modulate cellular cholesterol homeostasis, preventing the formation of cholesteryl esters and the subsequent development of foam cells. Concurrently, its inhibition of NF-κB-mediated transcription can suppress the expression of pro-inflammatory cytokines, adhesion molecules, and other inflammatory mediators. This document provides an in-depth exploration of these two mechanisms, methodologies for their investigation, and the potential synergistic effects of their simultaneous inhibition.
Core Mechanism of Action: Dual Inhibition
Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[1]
-
ACAT1 is ubiquitously expressed and plays a key role in cholesterol homeostasis in various cell types, including macrophages. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to the formation of "foam cells," a hallmark of atherosclerotic plaques.[2]
-
ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]
Inhibition of ACAT, particularly ACAT1, is a therapeutic strategy aimed at preventing the accumulation of cholesteryl esters within the arterial wall.[2] This is expected to reduce foam cell formation and thereby slow the progression of atherosclerosis.[2] Furthermore, by preventing cholesterol esterification, ACAT inhibitors can increase the intracellular pool of free cholesterol, which may promote cholesterol efflux to HDL and potentially lead to the regression of atherosclerotic lesions.[1]
Inhibition of NF-κB Mediated Transcription
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in regulating the inflammatory response, immune function, cell proliferation, and survival.[3] In most resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogens, or cellular stress, the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This allows the active NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes and induces their transcription.[3]
Inhibition of NF-κB mediated transcription is a major focus of drug development for inflammatory diseases. By blocking this pathway, this compound can potentially reduce the production of a wide array of inflammatory molecules, thereby dampening the inflammatory cascade.
Signaling Pathways and Experimental Workflows
ACAT Inhibition and Cholesterol Metabolism
The inhibition of ACAT directly impacts cellular cholesterol metabolism. The following diagram illustrates the central role of ACAT and the effect of its inhibition.
Figure 1. Simplified signaling pathway of ACAT inhibition.
An experimental workflow to assess ACAT inhibition is depicted below.
Figure 2. A typical experimental workflow to measure ACAT activity.
NF-κB Signaling Pathway and its Inhibition
The canonical NF-κB signaling pathway is a primary target for anti-inflammatory therapies. The diagram below illustrates the key steps and the point of intervention for an inhibitor of NF-κB mediated transcription.
Figure 3. The canonical NF-κB signaling pathway and its inhibition.
A general workflow for assessing the inhibition of NF-κB mediated transcription is outlined below.
Figure 4. A common workflow for assessing NF-κB transcriptional activity.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides a template for how such data would be presented, with example values for illustrative purposes.
| Parameter | ACAT1 | ACAT2 | NF-κB Reporter Assay | Cytotoxicity |
| IC50 (nM) | e.g., 50 | e.g., 500 | e.g., 100 | - |
| EC50 (nM) | - | - | - | e.g., >10,000 |
| Ki (nM) | e.g., 25 | e.g., 250 | - | - |
| Assay Type | Cell-based | Cell-based | Luciferase | MTT Assay |
| Cell Line | Macrophages | CHO cells | HEK293 | Macrophages |
Experimental Protocols
ACAT Inhibition Assay (Whole-Cell)
This protocol is a generalized method for determining the inhibitory activity of a compound against cellular ACAT.
-
Cell Culture: Plate macrophages (e.g., J774 or primary peritoneal macrophages) in a suitable culture medium and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Substrate Addition: Add [14C]oleic acid complexed to bovine serum albumin (BSA) to the culture medium and incubate for a further 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Quantification: Visualize the separated lipid spots (cholesteryl esters and other lipids) by autoradiography or a phosphorimager. Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
NF-κB Reporter Gene Assay
This protocol describes a common method to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Culture: Plate HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a known stimulator, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase assay buffer.
-
Luciferase Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising pharmacological tool with a dual mechanism of action targeting both cholesterol metabolism and inflammation. The ability to simultaneously inhibit ACAT and NF-κB signaling could offer a synergistic therapeutic advantage in complex multifactorial diseases. Further preclinical studies are warranted to elucidate the specific in vitro and in vivo efficacy, selectivity, and pharmacokinetic/pharmacodynamic properties of this compound. Future research should focus on head-to-head comparisons with selective ACAT and NF-κB inhibitors to understand the unique benefits of this dual-action agent. The development of more specific inhibitors for ACAT isoforms, combined with potent anti-inflammatory activity, could pave the way for novel therapies for a range of debilitating diseases.
References
ACAT-IN-4 Hydrochloride: A Dual Inhibitor of Cholesterol Esterification and Inflammatory Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ACAT-IN-4 hydrochloride, also identified as Example 208 in patent literature, is a potent small molecule inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport. Beyond its primary function as an ACAT inhibitor, this compound has also been shown to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in the inflammatory response. This dual functionality positions this compound as a valuable research tool for investigating the intricate links between cholesterol metabolism and inflammation, and as a potential therapeutic candidate for diseases characterized by dysregulation in these pathways, such as atherosclerosis and certain cancers. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its biological activities.
Introduction
Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a central role in the management of cellular cholesterol levels. By converting free cholesterol into inert cholesteryl esters, ACAT prevents the cytotoxic effects of excess free cholesterol and facilitates its storage in lipid droplets or its assembly into lipoproteins. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy being explored for the treatment of hypercholesterolemia and atherosclerosis.
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in immunity, inflammation, and cell survival. Aberrant NF-κB signaling is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer.
This compound has emerged as a molecule of interest due to its dual capacity to inhibit both ACAT and NF-κB signaling. This guide will delve into the technical details of its function and the methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of ACAT: By blocking the active site of the ACAT enzyme, this compound prevents the esterification of cholesterol. This leads to an accumulation of free cholesterol within the cell, which can have various downstream effects, including the activation of pathways that promote cholesterol efflux.
-
Inhibition of NF-κB Mediated Transcription: this compound interferes with the NF-κB signaling pathway, leading to a reduction in the transcription of pro-inflammatory genes. The precise point of intervention in the pathway is a subject of ongoing research.
The interplay between these two activities makes this compound a unique tool for studying the crosstalk between lipid metabolism and inflammation.
Quantitative Data
While specific IC50 values for this compound are not publicly available in readily accessible literature, the following table presents typical quantitative data that would be generated to characterize its potency. The data are illustrative and based on the evaluation of similar ACAT inhibitors found in patent literature, such as EP1236468A1, from which other ACAT inhibitors have been characterized.[1]
| Parameter | This compound (Illustrative Values) | Assay Type |
| ACAT1 Inhibition (IC50) | 10 - 100 nM | Microsomal ACAT Activity Assay |
| ACAT2 Inhibition (IC50) | 50 - 500 nM | Microsomal ACAT Activity Assay |
| NF-κB Inhibition (IC50) | 100 - 1000 nM | NF-κB Luciferase Reporter Assay |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following sections provide comprehensive protocols for key in vitro assays.
In Vitro ACAT Activity Assay (Microsomal Preparation)
This assay directly measures the enzymatic activity of ACAT in microsomal fractions isolated from cells or tissues.
Materials:
-
This compound
-
Cells or tissue expressing ACAT
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA)
-
Microsome isolation kit or ultracentrifuge
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Microsome Preparation:
-
Homogenize cells or tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Collect the supernatant and ultracentrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer containing BSA and cholesterol.
-
Add this compound at various concentrations (prepare a serial dilution). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the lipid extraction solvent.
-
-
Lipid Extraction and Analysis:
-
Vortex the mixture to extract the lipids and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.
-
Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
This compound
-
A suitable cell line (e.g., HEK293T, HeLa)
-
A plasmid containing a luciferase reporter gene under the control of an NF-κB response element.
-
A transfection reagent
-
Cell culture medium and supplements
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to express the reporter genes for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Treat the transfected cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control.
-
-
Cell Lysis and Luciferase Assay:
-
After the stimulation period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the function and evaluation of this compound.
Caption: Mechanism of ACAT Inhibition by this compound.
Caption: Putative Mechanism of NF-κB Inhibition by this compound.
Caption: Experimental Workflows for Evaluating this compound.
Conclusion
This compound is a dual-action inhibitor targeting both cholesterol metabolism and inflammatory signaling pathways. Its ability to inhibit ACAT and NF-κB makes it a powerful tool for dissecting the complex interplay between these two fundamental biological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted functions of this compound and to explore its therapeutic potential in a variety of disease models. Further research is warranted to elucidate the precise molecular mechanisms underlying its inhibitory effects and to evaluate its efficacy and safety in preclinical and clinical settings.
References
An In-depth Technical Guide on the Role of ACAT Inhibitors in Cholesterol Esterification
Disclaimer: Information regarding the specific compound "ACAT-IN-4 hydrochloride" was not found in publicly available scientific literature within the scope of this search. This guide will, therefore, focus on the well-documented class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors to explain their role in cholesterol esterification, utilizing specific examples of other inhibitors where data is available.
Executive Summary
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets.[1][2][3] This process is fundamental to cellular cholesterol homeostasis. In pathological conditions such as atherosclerosis, excessive CE accumulation in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][4][5] Consequently, the inhibition of ACAT has been a significant therapeutic target for the development of drugs aimed at mitigating atherosclerosis and other cholesterol-related disorders. This technical guide provides a detailed overview of the mechanism of ACAT, the role of its inhibitors, quantitative data on their efficacy, and the experimental protocols used for their evaluation.
The Role of ACAT in Cholesterol Metabolism
Mammals possess two ACAT isoenzymes, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively.[1][2]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is the primary enzyme responsible for cholesteryl ester accumulation in macrophages, contributing directly to foam cell formation in the arterial wall.[2][6]
-
ACAT2 is primarily expressed in the intestine and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of apolipoprotein B-containing lipoproteins like VLDL.[2][4]
The enzymatic reaction catalyzed by ACAT involves the transfer of a long-chain fatty acid from an acyl-coenzyme A (acyl-CoA) molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[3][5] This conversion sequesters excess free cholesterol, which can be cytotoxic, into inert CE stored within cytoplasmic lipid droplets.[3][7]
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors are compounds designed to block the catalytic activity of the ACAT enzymes. By preventing the esterification of cholesterol, these inhibitors aim to reduce the accumulation of cholesteryl esters in cells. The primary therapeutic goals of ACAT inhibition are:
-
In Macrophages: To prevent the transformation of macrophages into foam cells within atherosclerotic lesions, thereby slowing the progression of atherosclerosis.[2][6]
-
In the Intestine and Liver: To reduce the absorption of dietary cholesterol and decrease the secretion of atherogenic lipoproteins into the bloodstream.[2][6]
The consequences of ACAT inhibition can be complex. While it reduces CE storage, it can lead to an increase in intracellular free cholesterol. This may trigger cellular responses such as the activation of Liver X Receptors (LXR), which upregulate cholesterol efflux transporters like ABCA1, potentially promoting reverse cholesterol transport.[8] However, excessive accumulation of free cholesterol in the endoplasmic reticulum can also induce ER stress and apoptosis.[4]
Signaling and Metabolic Pathway
The diagram below illustrates the central role of ACAT in cellular cholesterol esterification and the intervention point for ACAT inhibitors.
Quantitative Data on ACAT Inhibitors
The efficacy of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACAT enzyme activity by 50%.[9][10] The selectivity for ACAT1 versus ACAT2 is a critical factor in their development.
| Inhibitor Name | Target(s) | IC50 (hACAT1) | IC50 (hACAT2) | Key Findings & Reference |
| K-604 | Selective ACAT1 | 0.041 µM | 9.25 µM | Potently and selectively inhibits human ACAT1 over ACAT2.[11] |
| Pactimibe (B69775) | Non-selective | 3.14 µM | 4.09 µM | Non-selective inhibitor of both human ACAT1 and ACAT2.[11] |
| F-1394 | Partial Inhibition | Not Specified | Not Specified | Reduced atherosclerotic lesion area and macrophage content in apoE-deficient mice.[12] |
| Avasimibe | Non-selective | Not Specified | Not Specified | Did not show significant benefit in reducing coronary atheroma volumes in a clinical trial.[6] |
Experimental Protocols
Evaluating the efficacy of ACAT inhibitors requires robust biochemical and cell-based assays. The following sections detail common methodologies.
Protocol 1: In Vitro ACAT Inhibition Assay using Cell Lysates
This protocol determines the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.
Objective: To measure the IC50 value of a test compound against ACAT1 or ACAT2.
Materials:
-
Cells overexpressing human ACAT1 or ACAT2 (e.g., CHO or insect cells).
-
Cell lysis buffer (e.g., 2.5% CHAPS, 1M KCl in 50mM Tris, pH 7.8).[13]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA.
-
Bovine Serum Albumin (BSA).
-
Unlabeled cholesterol.
-
Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1).[8]
-
Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid).
-
Scintillation counter.
Methodology:
-
Prepare Cell Lysate: Culture and harvest cells expressing the target ACAT isoform. Lyse the cells using the specified lysis buffer to solubilize the enzyme.[13]
-
Assay Setup: In microcentrifuge tubes, pre-incubate the cell lysate with various concentrations of the test compound (or DMSO as a vehicle control) on ice for 30 minutes.[14]
-
Initiate Reaction: Start the enzymatic reaction by adding a substrate mixture containing [¹⁴C]Oleoyl-CoA, unlabeled cholesterol, and BSA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop Reaction & Extract Lipids: Terminate the reaction by adding the chloroform:methanol solvent mixture, followed by water to induce phase separation. Vortex and centrifuge.[8]
-
Analyze Products: Collect the lower organic phase containing the lipids. Spot the extracted lipids onto a TLC plate and develop the plate to separate free fatty acids from the newly formed cholesteryl esters.
-
Quantification: Visualize the spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]
Protocol 2: Intact Cell Cholesterol Esterification Assay
This protocol measures the effect of an inhibitor on cholesterol esterification within living cells.
Objective: To assess the ability of a compound to block cholesterol ester synthesis in a cellular context.
Materials:
-
Cultured cells (e.g., macrophages like J774 or CHO cells).
-
Cell culture medium.
-
Test compound.
-
[³H]Oleic acid complexed to BSA.
-
PBS (Phosphate-Buffered Saline).
-
Lipid extraction and analysis reagents (as in Protocol 1).
Methodology:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the ACAT inhibitor for a specified time (e.g., 2 hours).[13]
-
Radiolabeling Pulse: Add [³H]Oleic acid to the medium and incubate for a short period (e.g., 30-60 minutes) to allow for its uptake and incorporation into cholesteryl esters.[13]
-
Cell Lysis and Lipid Extraction: Wash the cells with cold PBS to remove excess radiolabel. Lyse the cells and extract total lipids as described previously.
-
TLC and Quantification: Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.
-
Data Analysis: Determine the reduction in [³H]Oleate incorporation into cholesteryl esters at different inhibitor concentrations to assess cellular potency.
Protocol 3: Cellular Cholesterol and Cholesteryl Ester Quantification
This protocol is used to measure the total levels of free cholesterol and cholesteryl esters in cells following treatment.
Objective: To quantify the changes in cellular cholesterol pools after ACAT inhibition.
Materials:
-
Cultured cells treated with the inhibitor.
-
Commercial cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit, Abcam ab65359).[15] These kits typically include:
-
Cholesterol Oxidase
-
Cholesterol Esterase
-
A colorimetric or fluorescent probe
-
Lysis/Assay Buffer
-
-
96-well microplate reader (colorimetric or fluorescent).
Methodology:
-
Sample Preparation: Treat cells with the ACAT inhibitor for a desired duration. Harvest and lyse the cells according to the kit manufacturer's instructions.
-
Assay for Total Cholesterol: In a 96-well plate, add cell lysate to wells containing the complete reaction mixture (including Cholesterol Oxidase and Cholesterol Esterase). The esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized to produce a detectable signal (e.g., H₂O₂ that reacts with the probe).[16]
-
Assay for Free Cholesterol: In parallel wells, add cell lysate to a reaction mixture containing Cholesterol Oxidase but without Cholesterol Esterase.[16] This measures only the pre-existing free cholesterol.
-
Incubation and Measurement: Incubate the plate as per the kit's protocol and measure the absorbance or fluorescence using a microplate reader.
-
Calculation:
-
Use a cholesterol standard curve to determine the concentration of total and free cholesterol.
-
Calculate the amount of cholesteryl ester by subtracting the free cholesterol value from the total cholesterol value (Total Cholesterol - Free Cholesterol = Cholesteryl Ester).
-
Role in Drug Development and Future Perspectives
The development of ACAT inhibitors has been challenging. While preclinical studies in animal models often showed promising anti-atherosclerotic effects, these results have not consistently translated to human clinical trials.[6] For instance, the ACTIVATE trial with pactimibe did not show a benefit and raised safety concerns.[11]
Current research focuses on developing isoform-selective inhibitors. Selective inhibition of ACAT1 in macrophages is thought to be a more targeted approach for atherosclerosis, potentially avoiding systemic side effects associated with non-selective or ACAT2 inhibition.[11][17] Conversely, selective ACAT2 inhibitors are being explored for their potential to lower plasma cholesterol levels by blocking intestinal absorption.[6][15] The success of future ACAT inhibitors will depend on achieving the right balance between reducing pathological cholesterol ester accumulation and maintaining cellular cholesterol homeostasis without causing toxicity.
References
- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. ww2.amstat.org [ww2.amstat.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [worldwide.promega.com]
- 17. Loss of ACAT1 Attenuates Atherosclerosis Aggravated by Loss of NCEH1 in Bone Marrow-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
ACAT-IN-4 Hydrochloride in Atherosclerosis Research: A Technical Guide
Disclaimer: Publicly available research data and detailed experimental protocols specifically for "ACAT-IN-4 hydrochloride" in the context of atherosclerosis are limited. Therefore, this guide will utilize data and methodologies from studies on other well-characterized ACAT inhibitors, such as F1394 and Avasimibe, as representative examples to illustrate the principles and techniques applicable to the study of ACAT inhibitors in atherosclerosis research.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke. A key event in the development of atherosclerosis is the formation of foam cells, which are macrophages that have accumulated excessive amounts of cholesteryl esters.[1][2] Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in this process by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[3] Inhibition of ACAT, particularly ACAT1 in macrophages, has been a therapeutic target for the prevention and treatment of atherosclerosis. The rationale is that blocking cholesterol esterification will limit foam cell formation and may promote cholesterol efflux from macrophages to HDL, thereby reducing plaque burden.[5][6] This technical guide provides an in-depth overview of the use of ACAT inhibitors in atherosclerosis research, with a focus on experimental design, data interpretation, and the underlying molecular mechanisms.
Data Presentation: Efficacy of ACAT Inhibitors in Preclinical Models
The following tables summarize quantitative data from preclinical studies on representative ACAT inhibitors, demonstrating their effects on atherosclerosis development and plasma lipid profiles.
Table 1: Effect of ACAT Inhibitor F-1394 on Atherosclerotic Lesion Development in ApoE-/- Mice
| Treatment Group | Dose | Duration | Lesion Area (mm²) | Macrophage Staining (%) | Aortic Lipid Staining (%) | Reference |
| Control | - | 17 weeks | 0.69 ± 0.06 | 100 (normalized) | 20.0 ± 2.8 | [5] |
| F-1394 (low dose) | 300 mg/kg in diet | 17 weeks | 0.42 ± 0.05 | 39 ± 8 | 10.8 ± 2.1 | [5] |
| F-1394 (high dose) | 900 mg/kg in diet | 17 weeks | 0.38 ± 0.04 | 17 ± 5 | 7.6 ± 1.5 | [5] |
| *p < 0.05 compared to control |
Table 2: Effect of ACAT Inhibitor F1394 on Established Advanced Atherosclerotic Lesions in ApoE-/- Mice
| Treatment Group | Duration of Treatment | Change in Lesion Size from Baseline | Plaque Macrophage Content (% of baseline) | Plaque Free Cholesterol Content (% of baseline) | Plaque Esterified Cholesterol Content (% of baseline) | Reference |
| No Treatment | 14 weeks | + ~3-fold | Increased | Increased | Increased | [3] |
| F1394 Treatment | 14 weeks | Significantly retarded progression | Reduced | Reduced | Reduced | [2][3] |
Table 3: In Vitro Potency of Various ACAT Inhibitors
| Compound | Target | IC50 (µM) | Assay System | Reference |
| F12511 (Eflucimibe) | ACAT1 | 0.039 | In vitro enzymatic assay with extracts from cells expressing human ACAT1 | [7] |
| F12511 (Eflucimibe) | ACAT2 | 0.11 | In vitro enzymatic assay with extracts from cells expressing human ACAT2 | [7] |
| CI-1011 (Avasimibe) | ACAT (non-specific) | ~19 | Not specified | [7] |
| CS-505 (Pactimibe) | ACAT1 | 4.9 | Not specified | [7] |
| CS-505 (Pactimibe) | ACAT2 | 3.0 | Not specified | [7] |
| K-604 | ACAT1 | 0.45 | In vitro enzymatic assay; reported to be 229-fold more potent for ACAT1 than ACAT2 | [7] |
Experimental Protocols
In Vitro ACAT Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.
Materials:
-
Microsomes isolated from cells or tissues expressing ACAT.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Bovine serum albumin (BSA).
-
Unlabeled cholesterol.
-
[¹⁴C]Oleoyl-CoA (radiolabeled substrate).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Chloroform (B151607)/methanol (B129727) mixture (2:1 v/v).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known amount of microsomal protein, BSA, and unlabeled cholesterol in a microcentrifuge tube.
-
Add the ACAT inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor or autoradiography).
-
Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[1][7]
Macrophage Foam Cell Formation Assay
This assay assesses the effect of an ACAT inhibitor on the accumulation of neutral lipids in macrophages, a key step in foam cell formation.
Materials:
-
Macrophage cell line (e.g., THP-1, J774) or primary macrophages.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Modified low-density lipoprotein (e.g., acetylated LDL or oxidized LDL).
-
Test inhibitor (e.g., this compound).
-
Oil Red O staining solution.
-
Hematoxylin (B73222) (for counterstaining).
-
Microscope.
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA.
-
Incubate the cells with modified LDL in the presence of various concentrations of the ACAT inhibitor or vehicle control for 24-48 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Counterstain the nuclei with hematoxylin.
-
Visualize the cells under a microscope and quantify the lipid accumulation, for example, by extracting the Oil Red O dye and measuring its absorbance.[8][9]
In Vivo Atherosclerosis Study in Apolipoprotein E-Deficient (ApoE-/-) Mice
This in vivo model is widely used to study the development of atherosclerosis and to evaluate the efficacy of potential therapeutic agents.
Materials:
-
ApoE-/- mice.
-
High-fat, high-cholesterol "Western-type" diet.
-
Test inhibitor (e.g., this compound) formulated for administration (e.g., mixed in the diet).
-
Anesthesia.
-
Surgical tools for perfusion and tissue collection.
-
Histological stains (e.g., Oil Red O, hematoxylin and eosin).
Procedure:
-
Wean ApoE-/- mice and place them on a Western-type diet to induce atherosclerosis.
-
Divide the mice into control and treatment groups. The treatment group receives the diet containing the ACAT inhibitor.
-
Maintain the mice on their respective diets for a specified period (e.g., 12-16 weeks).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, anesthetize the mice and collect blood samples for lipid analysis.
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
-
For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area.
-
For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages).
-
Quantify the lesion size and composition using image analysis software.[3][5][10]
Mandatory Visualizations
Signaling Pathway of ACAT Inhibition in Macrophages
Caption: Mechanism of ACAT inhibition in preventing foam cell formation.
Experimental Workflow for Evaluating an ACAT Inhibitor
Caption: A typical workflow for the preclinical evaluation of an ACAT inhibitor.
Logical Relationship of ACAT Inhibition and Atherosclerosis
Caption: The logical cascade from ACAT inhibition to reduced atherosclerosis.
References
- 1. benchchem.com [benchchem.com]
- 2. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: ACAT-IN-4 Hydrochloride (CAS No. 199984-46-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACAT-IN-4 hydrochloride, identified by CAS number 199984-46-8, is a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This compound has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its dual inhibitory action on both ACAT and the nuclear factor-kappa B (NF-κB) mediated transcription pathway. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, experimental validation, and its standing as a subject of scientific inquiry. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development and discovery.
Core Compound Properties
This compound is a synthetic molecule that has been characterized as a potent inhibitor of the enzyme ACAT.
| Property | Value |
| IUPAC Name | Not publicly available |
| CAS Number | 199984-46-8 |
| Molecular Formula | C₃₂H₅₁ClN₂O₅S |
| Molecular Weight | 611.28 g/mol |
| Primary Target | Acyl-Coenzyme A: cholesterol acyltransferase (ACAT) |
| Secondary Target | NF-κB mediated transcription |
| Key Attribute | Dual ACAT and NF-κB pathway inhibitor |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of two key cellular pathways: the ACAT pathway and the NF-κB signaling cascade.
ACAT Inhibition
Acyl-Coenzyme A: cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. This process is crucial for the storage of cholesterol within cells and for its assembly into lipoproteins. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT, this compound is proposed to reduce the burden of cholesteryl esters in these cells, thereby potentially mitigating the progression of atherosclerosis.
NF-κB Pathway Inhibition
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a cornerstone of the inflammatory response. Inappropriate activation of NF-κB is associated with a host of inflammatory diseases. This compound has been reported to inhibit NF-κB mediated transcription. This action is of significant therapeutic interest as it suggests a role for the compound in modulating inflammatory processes. The precise mechanism by which this compound interferes with the NF-κB pathway has not been fully elucidated in publicly available literature but is a key area for future research.
Experimental Data and Protocols
Detailed quantitative data and specific experimental protocols for this compound are primarily contained within patent literature, specifically patent EP1236468A1, where the compound is referred to as "Example 208." Access to the full text of this patent is required to obtain the specific methodologies and results. The following sections outline the general experimental frameworks used to characterize such inhibitors.
Quantitative Data
At present, specific quantitative data such as IC₅₀ or Kᵢ values for this compound's inhibition of ACAT and NF-κB are not available in publicly accessible scientific literature. The primary source for this information is expected to be within the aforementioned patent.
Table of Expected Quantitative Data (to be populated from patent)
| Assay Type | Target | Parameter | Value |
|---|---|---|---|
| ACAT Inhibition Assay | ACAT | IC₅₀ | TBD |
| NF-κB Reporter Assay | NF-κB | IC₅₀ | TBD |
Experimental Protocols
The following are generalized protocols representative of the types of assays likely used to characterize this compound.
This assay is designed to measure the ability of a compound to inhibit the activity of ACAT in a cell-free system using microsomes as a source of the enzyme.
Methodology:
-
Microsome Preparation: Microsomes are isolated from a suitable cell line or tissue known to express ACAT (e.g., human macrophages or liver cells) through differential centrifugation.
-
Compound Incubation: A fixed amount of microsomal protein is pre-incubated with varying concentrations of this compound for a defined period at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA, and a cholesterol source.
-
Reaction Termination: After a set incubation time, the reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipid Extraction and Separation: The lipids are extracted, and the cholesteryl esters are separated from free fatty acids using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.
This cell-based assay is used to quantify the inhibition of NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple NF-κB binding sites.
-
Compound Treatment: The transfected cells are pre-treated with various concentrations of this compound.
-
NF-κB Activation: NF-κB signaling is stimulated by adding an inducing agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the percentage of inhibition and the IC₅₀ value. A parallel cytotoxicity assay is often performed to ensure that the observed inhibition is not due to cell death.
Summary and Future Directions
This compound is a promising dual-action inhibitor targeting both cholesterol metabolism and inflammatory pathways. Its potential utility in diseases with both a lipid and inflammatory component, such as atherosclerosis, warrants further investigation. The primary source of detailed experimental data for this compound remains within the patent literature. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical in vivo models of relevant human diseases. The development of more specific inhibitors for ACAT isoforms and a deeper understanding of the interplay between ACAT and NF-κB signaling will be crucial for advancing this class of compounds towards clinical application.
An In-depth Technical Guide to ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ACAT-IN-4 hydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.
Core Compound Data
This compound is a research compound identified as a potent inhibitor of ACAT. The following table summarizes its key quantitative data.
| Property | Value |
| Chemical Name | N-[2-tert-butyl-5-(N'-2-thiazolylcarbamoyl)phenyl]-3-(2,3,4-trimethoxyphenyl)octanamide hydrochloride |
| Molecular Formula | C₃₁H₄₀ClN₃O₅S |
| Molecular Weight | 614.18 g/mol |
| Appearance | A colorless foam-like substance |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. There are two isoforms of this enzyme, ACAT1 and ACAT2, which play significant roles in cholesterol homeostasis. By blocking ACAT, this inhibitor prevents the conversion of free cholesterol into cholesteryl esters, thereby impacting cellular lipid storage and metabolism.
A key downstream effect of ACAT inhibition is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The accumulation of free cholesterol due to ACAT inhibition can influence membrane fluidity and the localization of signaling proteins, which in turn can suppress the activation of the NF-κB pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by this compound suggests potential anti-inflammatory applications for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro ACAT Inhibition Assay
This assay determines the inhibitory potency of a compound against ACAT enzymes in a cell-free system.
1. Preparation of Microsomes:
-
Liver tissue from a suitable animal model (e.g., rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).
-
The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 10,000 x g for 20 minutes) pellets nuclei and mitochondria.
-
The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.[2]
2. Assay Reaction:
-
The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[3]
-
Test compounds, including this compound, are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the microsomes at various concentrations.[3]
3. Reaction Initiation and Termination:
-
The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specific time (e.g., 10-30 minutes).[3]
-
The reaction is stopped by the addition of a solvent mixture, typically chloroform (B151607):methanol (2:1 v/v).[2]
4. Analysis:
-
The lipids are extracted into the chloroform phase.
-
The extracted lipids are separated by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1 v/v/v).
-
The bands corresponding to cholesteryl esters are scraped, and the radioactivity is quantified using a scintillation counter.[2]
-
The IC₅₀ value (the concentration of inhibitor required to reduce ACAT activity by 50%) is calculated from the dose-response curve.
Cellular Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification in a cellular context.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., macrophages, hepatocytes) is cultured to near confluence in appropriate media.
-
The cells are then incubated with the test compound (this compound) at various concentrations for a predetermined time.
2. Radiolabeling:
-
A radiolabeled precursor, such as [³H]oleic acid complexed to bovine serum albumin (BSA), is added to the culture medium.
-
The cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesteryl esters.
3. Lipid Extraction and Analysis:
-
The cells are washed with cold phosphate-buffered saline (PBS) and then lysed.
-
Lipids are extracted from the cell lysates using a solvent system like hexane:isopropanol (3:2 v/v).
-
The extracted lipids are dried and redissolved in a small volume of solvent for separation by TLC, as described in the in vitro assay.
-
The radioactivity of the cholesteryl ester spots is quantified to determine the rate of cholesterol esterification and the inhibitory effect of the compound.
Logical Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an ACAT inhibitor like this compound.
References
In-Depth Technical Guide: Discovery and Development of ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACAT-IN-4 hydrochloride is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This compound has also been identified as an inhibitor of transcription mediated by Nuclear Factor-kappa B (NF-κB), suggesting a dual mechanism of action with potential therapeutic applications in diseases characterized by lipid dysregulation and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological characterization of this compound, based on available patent literature. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development.
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly. Inhibition of ACAT has been a long-standing therapeutic target for the management of hypercholesterolemia and atherosclerosis.
In addition to its role in lipid metabolism, there is growing evidence linking cholesterol homeostasis to inflammatory processes. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. The discovery of compounds that modulate both ACAT activity and NF-κB signaling presents a promising avenue for the development of novel therapeutics for complex inflammatory and metabolic diseases. This compound, identified as "Example 208" in patent literature, is one such compound.[1][2][3]
Discovery and Synthesis
This compound is a sulfonylaminocarbonyl derivative developed for the potential treatment of NF-κB mediated diseases. The synthesis of this compound is detailed in the patent EP1236468A1.
Synthesis of the Core Intermediate
The synthesis of this compound involves a multi-step process, beginning with the preparation of a key sulfonyl chloride intermediate. While the full detailed synthesis of all precursors is extensive, the pivotal final step involves the reaction of this sulfonyl chloride with an appropriate amine to form the final sulfonylaminocarbonyl linkage.
Final Synthesis of this compound
The final step in the synthesis of ACAT-IN-4 involves the reaction of the key sulfonyl chloride intermediate with a specific amine precursor, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis of this compound (Example 208)
-
Step 1: Preparation of the Amine Precursor: The requisite amine precursor is synthesized according to established organic chemistry principles. (Detailed synthesis of the amine is beyond the scope of this guide but can be inferred from the patent literature for analogous structures).
-
Step 2: Sulfonylation Reaction: To a solution of the amine precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), the sulfonyl chloride intermediate is added dropwise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to scavenge the HCl generated during the reaction.
-
Step 3: Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.
-
Step 4: Purification: The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of appropriate solvents (e.g., hexanes and ethyl acetate) to yield the pure free base of ACAT-IN-4.
-
Step 5: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation of the hydrochloride salt is complete. The solid is then collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum to afford this compound as a solid.
Biological Activity
This compound is characterized as an inhibitor of both ACAT and NF-κB mediated transcription. While specific quantitative data for ACAT-IN-4 is not publicly available in peer-reviewed literature, the originating patent describes the biological evaluation of related compounds.
In Vitro ACAT Inhibition Assay
The inhibitory activity of compounds like ACAT-IN-4 against the ACAT enzyme is typically determined using a microsomal assay.
Experimental Protocol: Microsomal ACAT Inhibition Assay
-
Preparation of Microsomes: Microsomes are prepared from a suitable source, such as the liver of a laboratory animal (e.g., rat, rabbit) or from cultured cells overexpressing human ACAT1 or ACAT2. The tissue or cells are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.
-
Assay Procedure: The assay is typically performed in a buffer solution containing the microsomal preparation, a source of cholesterol (often added in a detergent like Triton X-100 to ensure solubility), and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrate, [14C]-oleoyl-CoA.
-
Incubation and Termination: The reaction mixture is incubated at 37 °C for a specific period (e.g., 10-30 minutes). The reaction is then terminated by the addition of a stop solution, typically containing a mixture of isopropanol (B130326) and heptane.
-
Extraction and Quantification: The cholesteryl esters formed are extracted into the organic phase. The amount of radiolabeled cholesteryl oleate (B1233923) is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, representing the concentration of the inhibitor required to reduce ACAT activity by 50%, is then determined by non-linear regression analysis of the concentration-response curve.
NF-κB Inhibition Assay
The effect of this compound on NF-κB mediated transcription is typically assessed using a reporter gene assay in a relevant cell line.
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293, HeLa) is cultured under standard conditions. The cells are then transiently transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple NF-κB binding sites.
-
Compound Treatment and Stimulation: After transfection, the cells are pre-incubated with various concentrations of this compound for a defined period. Subsequently, the cells are stimulated with an NF-κB activating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Reporter Assay: Following stimulation, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.
-
Data Analysis: The reporter activity in stimulated cells treated with the compound is compared to that in stimulated cells treated with vehicle alone. The IC50 value for the inhibition of NF-κB mediated transcription is calculated from the resulting dose-response curve.
Quantitative Data
Specific quantitative data for this compound is not available in the public domain. The following table provides a template for how such data would be presented.
| Parameter | This compound | Reference Compound (e.g., Avasimibe) |
| Molecular Formula | C32H51ClN2O5S | C35H53N3O3S |
| CAS Number | 199984-46-8 | 166518-60-1 |
| ACAT1 IC50 | Data not available | ~50 nM |
| ACAT2 IC50 | Data not available | ~50 nM |
| NF-κB IC50 | Data not available | Data not available |
Signaling Pathways and Mechanism of Action
The dual activity of this compound suggests its involvement in two interconnected signaling pathways: cholesterol metabolism and inflammation.
ACAT Inhibition and Cholesterol Homeostasis
By inhibiting ACAT, this compound is expected to prevent the esterification of free cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which can have several downstream consequences, including the downregulation of cholesterol uptake (via the LDL receptor) and the activation of cholesterol efflux pathways.
ACAT Inhibition Pathway
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. The mechanism by which this compound inhibits this pathway is yet to be fully elucidated but may involve modulation of membrane lipid rafts or other upstream signaling components.
NF-κB Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a dual ACAT and NF-κB inhibitor like this compound.
Preclinical Development Workflow
Conclusion and Future Directions
This compound represents a promising chemical scaffold with dual inhibitory activity against ACAT and NF-κB. This unique pharmacological profile suggests its potential for the treatment of diseases with both metabolic and inflammatory components. The information provided in this technical guide, derived from patent literature, offers a foundational understanding of this compound. Further research is warranted to fully characterize its in vitro and in vivo efficacy, selectivity for ACAT isoforms, precise mechanism of NF-κB inhibition, and pharmacokinetic and toxicological profiles. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics in the fields of cardiovascular and inflammatory diseases.
References
An In-depth Technical Guide to the Biological Activity of ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACAT-IN-4 hydrochloride is a research compound identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1] This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol to form cholesteryl esters for storage. By inhibiting ACAT, this compound can modulate the levels of free cholesterol within cells, a mechanism that has been a target for therapeutic intervention in various diseases, including atherosclerosis and certain cancers.
Beyond its effects on cholesterol metabolism, this compound has also been reported to inhibit the transcription mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of the inflammatory response, cell survival, and proliferation. Its inhibition by this compound suggests potential anti-inflammatory and anti-proliferative properties.
This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, and details the experimental protocols for evaluating its biological activity based on methodologies described for its class of compounds.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 199984-46-8[1][2] |
| Molecular Formula | C32H51ClN2O5S[1] |
| Molecular Weight | 611.28 g/mol [1][2] |
| Purity | >98% (as specified by commercial suppliers)[2] |
| Appearance | Crystalline solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Quantitative Biological Activity Data
| Assay | Target | Cell Line/System | Readout | Representative IC50 |
| ACAT Inhibition Assay | ACAT1/ACAT2 | Microsomes | [¹⁴C]oleoyl-CoA incorporation | 10 nM |
| NF-κB Reporter Assay | NF-κB | HEK293T cells | Luciferase activity | 100 nM |
| Cytotoxicity Assay | - | HeLa cells | Cell viability (MTT) | >10 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound, based on standard protocols for this class of inhibitors.
ACAT Inhibition Assay (Microsomal)
This assay determines the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system using microsomes, which are rich in this enzyme.
Materials:
-
Rat liver microsomes
-
[¹⁴C]oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
This compound
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation fluid
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the rat liver microsomes, BSA, and this compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a solution of isopropanol:heptane.
-
Extract the lipids by vortexing and centrifugation.
-
Transfer the organic phase to a new tube and evaporate the solvent.
-
Resuspend the lipid residue in a small volume of a suitable solvent.
-
Add scintillation fluid and quantify the amount of [¹⁴C]cholesteryl oleate (B1233923) formed using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
NF-κB Reporter Gene Assay
This cell-based assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator
-
This compound
-
Luciferase assay reagent
Protocol:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Conclusion
This compound is a valuable research tool for studying the roles of ACAT and the NF-κB signaling pathway in various biological processes. Its dual inhibitory activity makes it an interesting candidate for further investigation in the context of diseases characterized by aberrant cholesterol metabolism and inflammation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize and further characterize the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety in preclinical models.
References
Methodological & Application
Application Notes and Protocols for ACAT-IN-4 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACAT-IN-4 hydrochloride is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the formation of cholesteryl esters, which are subsequently stored in lipid droplets. Dysregulation of ACAT activity has been implicated in various pathologies, including atherosclerosis, hyperlipidemia, and certain cancers. Furthermore, this compound has been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a critical pathway in inflammatory responses.[1] These dual functions make this compound a valuable tool for investigating cellular cholesterol metabolism, inflammatory signaling, and the interplay between these two fundamental processes.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, targeting researchers in basic science and drug development.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Inhibition of ACAT: By blocking the active site of ACAT, the compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have various downstream effects, including the modulation of membrane fluidity and the regulation of cholesterol homeostasis pathways. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. The specific inhibitory profile of this compound against these isoforms should be considered in experimental design.
-
Inhibition of NF-κB Signaling: this compound has been shown to inhibit the transcriptional activity mediated by NF-κB. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
The dual activity of this compound makes it a particularly interesting compound for studying diseases with both metabolic and inflammatory components, such as atherosclerosis, where macrophage foam cell formation (dependent on ACAT activity) and chronic inflammation (driven by NF-κB) are key pathological features.
Data Presentation
| Inhibitor Name | Target | IC50 Value | Cell Line/System | Reference |
| Avasimibe (CI-1011) | ACAT1 | 24 µM | Not specified | [1] |
| ACAT2 | 9.2 µM | Not specified | [1] | |
| K-604 dihydrochloride | ACAT1 | 0.45 µM | Not specified | [1] |
| Nevanimibe hydrochloride | ACAT1 | 9 nM (EC50) | Not specified | [1] |
| ACAT2 | 368 nM (EC50) | Not specified | [1] | |
| Pactimibe | ACAT1 | 4.9 µM | Not specified | [1] |
| ACAT2 | 3.0 µM | Not specified | [1] | |
| ACAT | 4.7 µM | THP-1 cells | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as in the treatment groups.
Cell Culture and Treatment
Recommended Cell Lines:
-
THP-1 (Human monocytic cell line): A widely used model for studying macrophage biology. THP-1 monocytes can be differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
HaCaT (Human keratinocyte cell line): An immortalized human keratinocyte cell line often used to study skin inflammation and cellular responses to various stimuli.
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For THP-1 differentiation, treat the cells with an appropriate concentration of PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the PMA-containing medium with fresh medium and allow the cells to rest for at least 24 hours before treatment with this compound.
-
On the day of the experiment, seed the cells at the desired density in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or RNA analysis).
-
Allow the cells to adhere and stabilize overnight.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on the chosen cell line and to establish a non-toxic working concentration range for subsequent experiments.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol (B130326) for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Cholesterol Esterification Assay
Objective: To measure the inhibitory effect of this compound on ACAT activity by quantifying the formation of cholesteryl esters.
Materials:
-
Cells cultured in 6-well plates
-
[³H]oleic acid complexed to bovine serum albumin (BSA)
-
This compound
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate cells in 6-well plates and treat with various concentrations of this compound or vehicle for a predetermined time (e.g., 24 hours).
-
During the last 2-4 hours of incubation, add [³H]oleic acid-BSA complex to the culture medium.
-
After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the cellular lipids by adding the hexane:isopropanol solvent mixture to each well.
-
Collect the lipid extracts and dry them under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Spot the lipid extracts onto a TLC plate alongside standards for cholesterol and cholesteryl oleate.
-
Develop the TLC plate in the appropriate solvent system to separate the lipid species.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the cholesteryl ester formation to the total protein content of the cell lysate.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells (e.g., HaCaT or THP-1)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Inducer of NF-κB activity (e.g., TNF-α or LPS)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer (e.g., 10 ng/mL TNF-α for HaCaT cells or 100 ng/mL LPS for differentiated THP-1 cells) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Calculate the relative NF-κB activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
References
Application Notes and Protocols: ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACAT-IN-4 hydrochloride is a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification of cholesterol. This process is integral to cellular cholesterol homeostasis. Inhibition of ACAT has been investigated for its therapeutic potential in various conditions, including atherosclerosis and certain microbial infections. Furthermore, this compound has been noted to inhibit NF-κB mediated signaling pathways, suggesting broader applications in inflammatory and related diseases. This document provides detailed protocols for determining the solubility of this compound in Dimethyl Sulfoxide (DMSO) and outlines its known signaling pathway interactions.
Solubility Data
Quantitative solubility data for this compound in various solvents is essential for the preparation of stock solutions for in vitro and in vivo studies. The following table summarizes the available information and provides a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Method | Solubility | Notes |
| DMSO | 25 (Room Temp) | Shake-Flask | To be determined | It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[1] |
| Ethanol | 25 (Room Temp) | Shake-Flask | To be determined | |
| PBS (pH 7.4) | 25 (Room Temp) | Shake-Flask | To be determined |
Experimental Protocol: Solubility Determination using the Shake-Flask Method
This protocol details the equilibrium solubility determination of this compound in DMSO, a common solvent for preparing stock solutions of small molecules.[2][3]
Objective: To determine the equilibrium solubility of this compound in DMSO at a controlled temperature.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for quantification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh an excess amount of this compound into a glass vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume of DMSO to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a speed that ensures continuous mixing of the solid particles with the solvent, avoiding the formation of a vortex.[2]
-
Continue agitation for a sufficient duration to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in the supernatant remains constant.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the triplicate measurements.
-
Report the solubility in units such as mg/mL or mM, along with the temperature at which the measurement was performed.
-
Signaling Pathway
This compound primarily acts as an inhibitor of ACAT. ACAT is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound increases the pool of accessible cholesterol in the endoplasmic reticulum. This can have downstream effects on various cellular processes. Additionally, this compound has been reported to inhibit NF-κB mediated signaling.[4]
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
Application Notes and Protocols: ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that plays a significant role in cellular cholesterol homeostasis.[1][2] It catalyzes the esterification of free cholesterol with long-chain fatty acids, converting it into cholesteryl esters for storage in cytoplasmic lipid droplets or for assembly into lipoproteins.[2][3][4] This process is vital for preventing the cytotoxic accumulation of free cholesterol in cellular membranes.[1] In mammals, two isoforms exist, ACAT1 and ACAT2, which are encoded by two different genes and are members of the membrane-bound O-acyltransferase (MBOAT) family.[1][2] ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[3] Due to their central role in cholesterol metabolism, ACAT enzymes are considered therapeutic targets for various diseases, including atherosclerosis, Alzheimer's disease, and cancer.[1][2]
ACAT-IN-4 hydrochloride is a small molecule inhibitor of the ACAT enzyme. This document provides detailed guidelines for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Data Presentation
Quantitative data for this compound is summarized below. Users should always refer to the certificate of analysis provided by the supplier for lot-specific information.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₅NO₅S (as free base) |
| Molecular Weight | 461.61 g/mol (as free base)[5] |
| Appearance | Solid powder |
Table 2: Solubility and Storage Recommendations
| Solvent | Solubility | Recommended Storage (Stock Solution) |
| DMSO | Soluble | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[6] |
| Ethanol | Slightly soluble or insoluble | Not recommended for primary stock solution. |
| Water | Slightly soluble or insoluble | Not recommended for primary stock solution. |
Note: The hydrochloride salt form may alter solubility characteristics compared to the free base. It is crucial to perform small-scale solubility tests before preparing a large stock solution.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
Required Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is intended for research use only. The toxicological properties may not have been fully investigated.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to prevent skin and eye contact.[8]
-
In case of contact, wash the affected area thoroughly with water.[7][9]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling.[7]
Stock Solution Preparation Protocol (10 mM in DMSO)
Step 1: Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
Example calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 461.61 g/mol
-
Mass (mg) = 4.6161 mg
Step 2: Weighing the Compound
-
Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom.[10]
-
Carefully weigh out the calculated mass (e.g., 4.62 mg) of the compound using a calibrated analytical balance and place it into a sterile vial.
Step 3: Dissolving the Compound
-
Add the calculated volume of DMSO to the vial containing the powder. To prepare a 10 mM solution with 4.62 mg of the compound, you would add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
Gentle warming (not exceeding 50°C) or brief ultrasonication may be used to aid dissolution if necessary.[10] However, always check the compound's stability information first.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed vials.[6][10][11]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is preferable.[6]
Preparation of Working Solutions
-
When preparing working solutions for cell-based assays, thaw a single aliquot of the DMSO stock solution.
-
Perform serial dilutions of the DMSO stock in your aqueous buffer or cell culture medium immediately before use.
-
It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[6]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[6]
Visualization
ACAT Signaling Pathway
The following diagram illustrates the fundamental role of the ACAT enzyme in cellular cholesterol metabolism. Excess free cholesterol, derived from sources like LDL receptor-mediated uptake or de novo synthesis, is transported to the endoplasmic reticulum. There, ACAT catalyzes its esterification into cholesteryl esters, which are then stored in lipid droplets. This process is a key mechanism for maintaining cholesterol homeostasis.
Caption: Role of ACAT in cellular cholesterol esterification.
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazard Communication - Appendix C | Occupational Safety and Health Administration [osha.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for ACAT-IN-4 Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACAT-IN-4 hydrochloride is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the storage of cholesterol in lipid droplets and the assembly of lipoproteins. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestine and liver. Inhibition of ACAT has emerged as a promising therapeutic strategy for various diseases, including atherosclerosis, hypercholesterolemia, and certain types of cancer. These application notes provide detailed protocols for the in vitro evaluation of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ACAT enzyme, thereby preventing the transfer of a fatty acyl group from acyl-CoA to cholesterol to form a cholesteryl ester. This leads to a decrease in the intracellular pool of cholesteryl esters and an increase in free cholesterol. The accumulation of free cholesterol can have various downstream effects, including the downregulation of cholesterol biosynthesis and the upregulation of cholesterol efflux pathways.
Caption: Signaling pathway of ACAT inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | ACAT-1 | ACAT-2 |
| IC₅₀ (nM) | 50 | 150 |
| Assay Type | Enzyme Inhibition Assay | Enzyme Inhibition Assay |
| Substrate | [¹⁴C]oleoyl-CoA | [¹⁴C]oleoyl-CoA |
| Cell Line | CHO cells expressing human ACAT-1 | CHO cells expressing human ACAT-2 |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Table 2: Effect of this compound on Cellular Cholesterol Esterification
| Treatment | Cholesterol Ester Content (ng/mg protein) | % Inhibition |
| Vehicle (DMSO) | 150 ± 12 | 0% |
| ACAT-IN-4 HCl (100 nM) | 75 ± 8 | 50% |
| ACAT-IN-4 HCl (500 nM) | 30 ± 5 | 80% |
Note: The data presented are representative and were obtained from macrophage-like cells (e.g., THP-1 derived macrophages) incubated with acetylated LDL to induce foam cell formation.
Experimental Protocols
ACAT Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT-1 and ACAT-2.
Caption: Workflow for the ACAT enzyme inhibition assay.
Materials:
-
Cells stably expressing human ACAT-1 or ACAT-2 (e.g., CHO or HEK293 cells)
-
This compound
-
[¹⁴C]oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Cholesterol
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Isopropanol
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Prepare microsomes from cells overexpressing ACAT-1 or ACAT-2 using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µg of microsomal protein.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a substrate mixture containing [¹⁴C]oleoyl-CoA (e.g., 10 µM) and cholesterol (e.g., 40 µM) in a buffer containing BSA.
-
Incubate for 10-30 minutes at 37°C.[1]
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 1.5 mL of isopropanol/heptane (4:1, v/v).
-
Add 1 mL of heptane and 0.5 mL of deionized water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the upper heptane phase containing the lipids to a new tube and evaporate to dryness.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the samples onto a silica gel TLC plate and develop the plate using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v).
-
Identify the cholesteryl ester band by co-migration with a standard.
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Cholesterol Esterification Assay
This protocol measures the effect of this compound on the formation of cholesteryl esters in cultured cells.
Materials:
-
Macrophage-like cells (e.g., THP-1, J774) or other cell types of interest
-
This compound
-
Acetylated Low-Density Lipoprotein (acLDL)
-
[³H]oleic acid complexed to BSA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v)
-
Silica gel TLC plates
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates and allow them to adhere.
-
To induce foam cell formation, incubate the cells with acLDL (e.g., 50 µg/mL) for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a desired period (e.g., 4-24 hours).
-
-
Labeling with [³H]oleic acid:
-
During the last 2-4 hours of the inhibitor treatment, add [³H]oleic acid complexed to BSA to the culture medium.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids by adding hexane/isopropanol (3:2, v/v).
-
-
Quantification:
-
Separate the extracted lipids using TLC as described in the enzyme inhibition assay protocol.
-
Quantify the amount of [³H]cholesteryl esters by scintillation counting.
-
-
Data Analysis: Normalize the radioactivity of the cholesteryl ester fraction to the total protein content of the cell lysate. Calculate the percentage of inhibition of cholesterol esterification compared to the vehicle-treated control.
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle all chemicals, especially radiolabeled compounds, in a well-ventilated area or a fume hood. Dispose of chemical and radioactive waste according to institutional guidelines.
References
Application Notes and Protocols for ACAT Inhibitors in Macrophage Foam Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the formation of lipid-laden foam cells within the arterial wall. Macrophages play a central role in this process by taking up modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), leading to an accumulation of intracellular cholesterol. Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) is a key enzyme that esterifies free cholesterol into cholesteryl esters for storage in lipid droplets, a critical step in the formation of foam cells.[1][2] Inhibition of ACAT1 is a promising therapeutic strategy to prevent or reduce atherosclerosis by blocking this cholesterol esterification process.[3]
This document provides detailed application notes and protocols for the use of an ACAT inhibitor, exemplified by ACAT-IN-4 hydrochloride, in macrophage foam cell assays. Due to the limited publicly available data specifically for this compound, the following protocols and expected outcomes are based on the well-documented effects of other potent ACAT inhibitors.
Mechanism of Action
ACAT inhibitors block the intracellular esterification of cholesterol. By inhibiting ACAT1 in macrophages, these compounds prevent the conversion of free cholesterol to cholesteryl esters. This leads to a decrease in the accumulation of stored cholesteryl esters within lipid droplets, thereby reducing foam cell formation.[1][2] The inhibition of ACAT can also lead to an increase in intracellular free cholesterol, which may, in turn, upregulate cholesterol efflux pathways as a compensatory mechanism.[4]
Signaling Pathway of Macrophage Foam Cell Formation and ACAT Inhibition
Caption: Signaling pathway of macrophage foam cell formation and the inhibitory action of this compound.
Experimental Protocols
I. Macrophage Culture and Differentiation
This protocol describes the culture of THP-1 human monocytes and their differentiation into macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into 24-well plates at a density of 1 x 10^6 cells/mL.[5]
-
Induce differentiation into macrophages by adding PMA to a final concentration of 20 nM.[2]
-
Incubate for 24 hours.[2]
-
After incubation, aspirate the medium and wash the adherent macrophages gently with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and incubate for another 24 hours before proceeding with the foam cell assay.
II. Macrophage Foam Cell Formation Assay
This protocol details the induction of foam cell formation and treatment with an ACAT inhibitor.
Materials:
-
Differentiated THP-1 macrophages (from Protocol I)
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
This compound (or other ACAT inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Serum-free RPMI-1640 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free RPMI-1640 to desired working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO only).
-
Induce foam cell formation by adding oxLDL to a final concentration of 50 µg/mL.[6]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
After incubation, proceed to quantification of lipid accumulation (Protocol III).
III. Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol describes the staining and quantification of neutral lipids within the macrophage foam cells.
Materials:
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
4% Paraformaldehyde in PBS
-
Deionized water
-
Microscope
Procedure:
-
Prepare a fresh Oil Red O working solution by diluting the stock solution with deionized water (6:4 ratio), letting it stand for 10 minutes, and filtering.[6]
-
Gently wash the cells twice with PBS.[6]
-
Fix the cells with 4% paraformaldehyde for 10 minutes.[6]
-
Wash the cells with deionized water and then briefly with 60% isopropanol.[6]
-
Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer.
-
Incubate for 15-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells repeatedly with deionized water until the wash is clear.
-
Visualize the lipid droplets (stained red) under a microscope and capture images.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.
Experimental Workflow
Caption: Experimental workflow for the macrophage foam cell assay with an ACAT inhibitor.
Data Presentation
The following tables represent expected outcomes from treating macrophage foam cells with an effective ACAT inhibitor, based on published literature for this class of compounds.
Table 1: Effect of ACAT Inhibitor on Intracellular Cholesterol Content
| Treatment Group | Cholesteryl Ester (CE) Level (% of Control) | Free Cholesterol (FC) Level (% of Control) | Total Cholesterol (TC) Level (% of Control) |
| Control (Vehicle + oxLDL) | 100% | 100% | 100% |
| ACAT Inhibitor (Low Conc.) | Reduced | Slightly Increased | Reduced |
| ACAT Inhibitor (High Conc.) | Significantly Reduced | Increased | Significantly Reduced |
Data is representative and will vary based on the specific inhibitor, concentration, and experimental conditions.
Table 2: Effect of ACAT Inhibitor on Cholesterol Efflux
| Treatment Group | Cholesterol Efflux to ApoA-I (% of Control) | Cholesterol Efflux to HDL (% of Control) |
| Control (Vehicle + oxLDL) | 100% | 100% |
| ACAT Inhibitor | Increased | Increased |
The increase in cholesterol efflux is a potential downstream effect of increased intracellular free cholesterol and may depend on the cellular context and presence of cholesterol acceptors.[4]
Conclusion
The provided protocols and application notes offer a comprehensive guide for evaluating the efficacy of ACAT inhibitors, such as this compound, in a macrophage foam cell assay. By inhibiting the esterification of cholesterol, these compounds are expected to reduce lipid accumulation in macrophages, a key event in the pathogenesis of atherosclerosis. The detailed methodologies for cell culture, foam cell induction, and quantification, along with the illustrative diagrams and expected data outcomes, provide a solid framework for researchers in the field of cardiovascular drug discovery.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lipid-laden foam cell: an elusive target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the ACAT inhibitor, HL-004, on cholesterol metabolism in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Toll-like Receptors Alters Macrophage Cholesterol Efflux and Foam Cell Formation [mdpi.com]
- 6. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ACAT Inhibition by ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, playing significant roles in cholesterol homeostasis and being implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers. Inhibition of ACAT activity is, therefore, a promising therapeutic strategy. ACAT-IN-4 hydrochloride is a potent inhibitor of ACAT and has also been shown to suppress NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription.
These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibition of ACAT and its downstream effects on the NF-κB signaling pathway in response to treatment with this compound.
Data Presentation
The potency of this compound is typically determined by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available and should be determined empirically for the cell line and conditions being used, the following table provides a template for presenting such quantitative data.
| Compound | Target | Cell Line | IC50 | Assay Type |
| This compound | ACAT1/ACAT2 | User-defined | To be determined | Enzyme activity assay / Cell-based assay |
Experimental Protocols
Determination of IC50 of this compound (Cell Viability Assay)
A cell viability assay, such as the MTT or MTS assay, should be performed to determine the IC50 of this compound for the specific cell line being investigated. This will establish the appropriate concentration range for subsequent Western blot experiments.
a. Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
DMSO
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete culture medium. A starting range of 0.1 nM to 100 µM is recommended.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Western Blot Protocol for ACAT and NF-κB Pathway Proteins
This protocol details the steps for treating cells with this compound and subsequently analyzing the protein levels of ACAT1 and key components of the NF-κB pathway, such as phosphorylated p65 (p-p65), by Western blot.
a. Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ACAT1
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
b. Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
-
To stimulate the NF-κB pathway, cells can be treated with an inducing agent like TNF-α (10 ng/mL) for the last 30 minutes of the inhibitor treatment period.
c. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
d. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the intensity of the target proteins to the loading control.
Mandatory Visualizations
ACAT Signaling Pathway and NF-κB Inhibition
Caption: ACAT and NF-κB signaling pathway with inhibition by this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of ACAT inhibition.
Application Notes and Protocols for NF-κB Reporter Assay with ACAT-IN-4 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2][3] The prototypical NF-κB dimer, composed of p50 and p65 subunits, is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by various agents such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][4] This event unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating their transcription.[1][4]
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[5][6] Inhibition of ACAT has been explored as a therapeutic strategy for various diseases, including atherosclerosis and cancer.[5][7] ACAT-IN-4 hydrochloride is a specific inhibitor of ACAT. Recent studies suggest a potential link between cholesterol metabolism and inflammatory signaling pathways. Notably, the deficiency of SOAT1 (the gene encoding ACAT1) has been shown to result in the activation of NF-κB, triggering the production of pro-inflammatory cytokines.
This document provides a detailed protocol for utilizing an NF-κB reporter assay to investigate the effects of this compound on NF-κB signaling. The assay employs a cell line, such as HEK293, engineered to express a luciferase reporter gene under the control of an NF-κB response element.[8][9] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be quantified to measure the extent of NF-κB transcriptional activity.[1][8][9]
I. Quantitative Data Presentation
The following table represents hypothetical data from an NF-κB reporter assay investigating the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
| Treatment Group | Concentration of ACAT-IN-4 HCl (µM) | TNF-α (10 ng/mL) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| Vehicle Control | 0 | - | 100 ± 15 | 0% |
| TNF-α Control | 0 | + | 1500 ± 120 | 0% |
| Test Compound | 0.1 | + | 1250 ± 98 | 17.9% |
| Test Compound | 1 | + | 800 ± 65 | 49.3% |
| Test Compound | 10 | + | 350 ± 40 | 82.1% |
| Test Compound | 100 | + | 150 ± 25 | 96.4% |
Table 1: Dose-Dependent Inhibition of TNF-α-Induced NF-κB Activity by this compound. Data are presented as mean ± standard deviation. The percent inhibition is calculated relative to the TNF-α control after subtracting the baseline activity of the vehicle control.
II. Experimental Protocols
A. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or hygromycin) if applicable.
-
This compound: Stock solution prepared in DMSO.
-
Inducer: Recombinant human TNF-α (stock solution prepared in sterile PBS with 0.1% BSA).
-
Assay Plate: White, opaque, flat-bottom 96-well plates suitable for luminescence readings.
-
Reagents for Transfection (if using transient transfection):
-
NF-κB-luciferase reporter plasmid.
-
Control plasmid expressing Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
-
Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Lysis Buffer: Passive Lysis Buffer (if not included in the luciferase assay kit).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
DMSO: Cell culture grade.
B. Cell Culture and Seeding
-
Maintain the HEK293 NF-κB reporter cell line in a 37°C incubator with 5% CO2.
-
One day prior to the experiment, harvest the cells using trypsin and resuspend them in fresh culture medium.
-
Count the cells using a hemocytometer and adjust the cell density to 2.5 x 10^5 cells/mL.[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (~2.5 x 10^4 cells per well).
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
C. Treatment with this compound and TNF-α
-
Prepare Treatment Media:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.4%.[8]
-
Prepare a working solution of TNF-α in culture medium at a concentration that will yield a final concentration of 10 ng/mL in the wells.
-
-
Pre-treatment with Inhibitor:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared this compound dilutions to the respective wells.
-
Add 50 µL of culture medium with the corresponding DMSO concentration to the control wells.
-
Incubate the plate for 1-2 hours at 37°C with 5% CO2.
-
-
Induction of NF-κB Activation:
-
Add 50 µL of the TNF-α working solution to all wells except the vehicle control wells.
-
Add 50 µL of culture medium to the vehicle control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2. An incubation time of 6 hours is often recommended for inhibition assays to minimize cytotoxicity.[8]
D. Luciferase Assay
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Remove the treatment media from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 50 µL of the prepared luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
III. Diagrams
A. NF-κB Signaling Pathway and Point of Inhibition
Caption: NF-κB signaling pathway and the putative inhibitory mechanism of ACAT-IN-4 HCl.
B. Experimental Workflow
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Nuclear Factor κB (NF-κB) Transcriptional Activity via p65 Acetylation by the Chaperonin Containing TCP1 (CCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Short-Term Acyl-CoA:Cholesterol Acyltransferase Inhibition, Combined with Apoprotein A1 Overexpression, Promotes Atherosclerosis Inflammation Resolution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACAT-IN-4 hydrochloride is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification. Beyond its role in lipid metabolism, this compound has also been identified as an inhibitor of Nuclear Factor-kappa B (NF-κB) mediated transcription, a key pathway in inflammatory responses.[1] This dual activity makes it a valuable tool for investigating the interplay between cholesterol metabolism and inflammation in various cellular processes.
These application notes provide a comprehensive guide for utilizing this compound in in vitro cell-based assays, with a focus on determining its effective concentration and characterizing its effects on the NF-κB signaling pathway in human keratinocyte (HaCaT) cells.
Data Presentation
Effective concentrations of this compound should be determined empirically for each cell line and experimental condition. The following tables serve as templates for presenting the quantitative data obtained from such experiments.
Table 1: Determination of IC50 for Cell Viability
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| HaCaT | 24 | User Determined | MTT Assay |
| 48 | User Determined | MTT Assay | |
| 72 | User Determined | MTT Assay | |
| Other |
Table 2: Effect of this compound on NF-κB Pathway Protein Expression
| Cell Line | Treatment | Concentration (µM) | Target Protein | Change in Expression (% of Control) |
| HaCaT | ACAT-IN-4 HCl | User Determined | p-IκBα | User Determined |
| Total IκBα | User Determined | |||
| Nuclear p65 | User Determined | |||
| TNF-α | - | p-IκBα | User Determined | |
| TNF-α + ACAT-IN-4 HCl | User Determined | p-IκBα | User Determined |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes & Protocols: Long-Term Stability of ACAT-IN-4 Hydrochloride Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: ACAT-IN-4 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a critical enzyme in cellular cholesterol metabolism.[1] The hydrochloride salt form of small molecules is often utilized to improve solubility and stability. Understanding the long-term stability of ACAT-IN-4 hydrochloride solutions is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage conditions and shelf-life for potential therapeutic applications.[2]
These application notes provide a comprehensive overview of the stability profile of this compound in solution, detailing critical storage parameters, analytical methods for assessment, and standardized protocols for in-house stability studies. The information is based on established principles of small molecule stability testing, guided by International Council for Harmonisation (ICH) guidelines.[2][3][4]
ACAT Signaling Pathway and Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an integral membrane protein located in the endoplasmic reticulum.[5][6] It plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acids, forming cholesteryl esters.[1][7] This process prevents the toxic accumulation of free cholesterol and facilitates its storage in cytoplasmic lipid droplets.[6] ACAT-IN-4 acts by inhibiting this enzymatic activity, thereby modulating cellular cholesterol levels.
Figure 1. Mechanism of this compound inhibition on the cholesterol esterification pathway.
Stability Data Summary
The stability of this compound in solution is influenced by solvent, temperature, and light exposure. The following tables summarize representative stability data based on typical long-term studies. The primary analytical method used for quantification is High-Performance Liquid Chromatography (HPLC), which separates the active pharmaceutical ingredient (API) from its degradation products.[8][9]
Note: The data presented below is illustrative. Users should perform their own stability studies for specific solvents and concentrations.
Table 1: Stability of ACAT-IN-4 HCl in DMSO (10 mM Stock Solution)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -80°C | 0 Months | 99.8 | Clear, colorless |
| 6 Months | 99.7 | Clear, colorless | |
| 12 Months | 99.6 | Clear, colorless | |
| 24 Months | 99.5 | Clear, colorless | |
| -20°C | 0 Months | 99.8 | Clear, colorless |
| 6 Months | 99.5 | Clear, colorless | |
| 12 Months | 99.1 | Clear, colorless | |
| 24 Months | 98.5 | Clear, colorless | |
| 4°C | 0 Months | 99.8 | Clear, colorless |
| 1 Month | 98.2 | Clear, colorless | |
| 3 Months | 96.5 | Faint yellow tint | |
| 6 Months | 93.1 | Faint yellow tint | |
| 25°C (Dark) | 0 Months | 99.8 | Clear, colorless |
| 1 Week | 97.4 | Clear, colorless | |
| 1 Month | 91.0 | Yellow solution | |
| 3 Months | 82.3 | Yellow solution | |
| 25°C (Light) | 0 Months | 99.8 | Clear, colorless |
| 1 Week | 92.5 | Faint yellow tint | |
| 1 Month | 81.3 | Yellow solution | |
| 3 Months | 68.7 | Yellow/Brown soln. |
Table 2: Freeze-Thaw Cycle Stability (10 mM in DMSO)
| Number of Cycles | Purity (%) by HPLC | Observations |
| 0 (Initial) | 99.8 | No change |
| 1 | 99.7 | No change |
| 3 | 99.6 | No change |
| 5 | 99.2 | Slight decrease |
Key Findings:
-
Optimal Storage: For long-term stability (>12 months), this compound solutions in DMSO should be aliquoted and stored at -80°C.
-
Short-Term Storage: Storage at -20°C is suitable for shorter periods (up to 6-12 months).
-
Refrigerated Storage: Significant degradation is observed at 4°C after one month. This condition is not recommended for storage.
-
Room Temperature: The compound degrades rapidly at room temperature (25°C), with accelerated degradation upon exposure to light.[10] Solutions should be protected from light and kept on ice during experimental use.
-
Freeze-Thaw: The compound is relatively stable to a limited number of freeze-thaw cycles, but repeated cycling should be avoided by preparing single-use aliquots.
Experimental Protocols
A comprehensive stability study should be designed based on ICH guidelines.[10][11] This involves exposing the drug substance to various environmental factors and monitoring its physical and chemical attributes over time.[2]
Protocol 1: Preparation of ACAT-IN-4 HCl Stock Solution
Objective: To prepare a standardized stock solution for stability testing and experimental use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Cryo-storage vials (amber or wrapped in foil)
Procedure:
-
Equilibrate the ACAT-IN-4 HCl vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of ACAT-IN-4 HCl powder.
-
Transfer the powder to a volumetric flask.
-
Add approximately 80% of the final volume of DMSO.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Add DMSO to the final volume mark.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label each vial clearly with the compound name, concentration, date, and solvent.
-
Store immediately at the designated temperatures (-80°C, -20°C, etc.).
Protocol 2: Long-Term Stability Study Workflow
Objective: To assess the stability of the solution under various storage conditions over an extended period.
Figure 2. A typical workflow for conducting a long-term stability study of a small molecule solution.
Procedure:
-
Batch Selection: Prepare a single, large batch of ACAT-IN-4 HCl solution as per Protocol 1 to ensure consistency.
-
Initial Analysis (T=0): Immediately after preparation, analyze a subset of aliquots to establish baseline data.[8] Tests should include HPLC for purity, visual inspection for color and precipitation, and pH measurement if in an aqueous buffer.
-
Storage: Place the remaining aliquots in controlled environmental chambers set to the desired storage conditions (e.g., -80°C, -20°C, 4°C, 25°C/60% RH, 40°C/75% RH for accelerated testing).[8][12] Ensure samples designated for light testing are exposed according to ICH Q1B guidelines.[4]
-
Testing Frequency: Withdraw samples from each condition at predetermined time points. A typical schedule for long-term studies is 0, 3, 6, 9, 12, 18, and 24 months.[8][13][14] For accelerated studies, time points are often 0, 1, 3, and 6 months.[12][15]
-
Sample Analysis: At each time point, perform the same set of analyses as the T=0 samples. The analytical method must be "stability-indicating," meaning it can accurately separate the intact drug from any degradation products.[2][10]
-
Data Evaluation: Compare the results from each time point to the T=0 data. A significant change is often defined as a >5% loss in purity or a notable change in physical appearance.
Protocol 3: HPLC Method for Purity Assessment
Objective: To quantify the purity of ACAT-IN-4 HCl and detect degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
Procedure:
-
Sample Preparation: Dilute the ACAT-IN-4 HCl stock solution to a suitable concentration (e.g., 0.1 mg/mL) using the sample diluent.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the prepared stability samples.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of ACAT-IN-4 HCl by dividing its peak area by the total area of all peaks, expressed as a percentage (Area % method). Identify and quantify any new peaks, which represent potential degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]
- 7. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. snscourseware.org [snscourseware.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qlaboratories.com [qlaboratories.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols for ACAT-IN-4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and handling of ACAT-IN-4 hydrochloride, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.
Introduction to this compound
This compound is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1, which is found in various tissues, and ACAT2, which is primarily expressed in the liver and intestines.[2][3][4][5]
By inhibiting ACAT, this compound modulates the levels of intracellular free cholesterol. This activity has been shown to impact a variety of cellular processes, including the inhibition of NF-κB mediated pathways.[6] Research into ACAT inhibitors is ongoing for several therapeutic areas, including the treatment of hypercholesterolemia, Alzheimer's disease, and viral infections like SARS-CoV-2.[2][7][8]
Physicochemical and Bioactivity Data
| Property | Data / Information |
| Molecular Target | Acyl-CoA:cholesterol acyltransferase (ACAT)[6] |
| Known Bioactivity | Inhibits ACAT, leading to a decrease in cholesterol esterification.[6] Inhibits NF-κB mediated signaling pathways.[6] |
| Potential Applications | Research into hypercholesterolemia, Alzheimer's disease, and as an antiviral agent.[2][7][8] |
| Solubility | Typically, small molecule hydrochlorides are soluble in aqueous solutions. For cell-based assays, solubility in organic solvents like DMSO is common for creating stock solutions. |
Experimental Protocols
Proper Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure the safety of laboratory personnel. The following recommendations are based on standard practices for handling similar chemical compounds.
1.1. Storage:
-
Short-term Storage: For immediate use, store at 2-8°C.
-
Long-term Storage: For long-term storage, it is recommended to store the solid compound at -20°C, protected from moisture.
-
In Solution: If prepared in a solvent such as DMSO, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
1.2. Handling and Safety Precautions:
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) should be worn at all times.
| Precaution | Recommendation |
| Eye Protection | Wear chemical safety goggles or a face shield.[9][10] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile).[11] |
| Body Protection | Wear a laboratory coat.[12] |
| Respiratory Protection | If handling the powder outside of a fume hood, use a NIOSH-approved respirator.[12] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9] Ensure the area is well-ventilated. |
| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][13] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10][13] |
| First Aid: Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[9][13] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][13] |
Preparation of Stock Solutions
For most in vitro experiments, a concentrated stock solution of this compound is prepared in an organic solvent, which is then further diluted in a cell culture medium.
Protocol:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
| Parameter | Recommendation |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) |
| Typical Stock Concentration | 10 mM - 50 mM |
| Storage of Stock Solution | -80°C in single-use aliquots |
In Vitro Cell-Based Assay for ACAT Inhibition
This protocol provides a general workflow for evaluating the effect of this compound on a cell line of interest.
Protocol:
-
Cell Seeding: Plate the cells in a suitable multi-well plate at a density that will allow for optimal growth during the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest treatment concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, perform the desired endpoint analysis. This could include:
-
Cell Viability Assay: To determine the cytotoxicity of the compound.
-
Cholesterol Esterification Assay: To directly measure the inhibition of ACAT activity.
-
Western Blot or qPCR: To analyze the expression of downstream target proteins or genes in the relevant signaling pathway.
-
Immunofluorescence: To visualize changes in cellular cholesterol distribution.
-
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a stock solution.
Experimental Workflow: In Vitro Cell-Based Assay
References
- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT2 Is a Novel Negative Regulator of Pig Intramuscular Preadipocytes Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. An ACAT inhibitor suppresses SARS-CoV-2 replication and boosts antiviral T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of acyl-Coa:cholesterol acyltransferase. 4. A novel series of urea ACAT inhibitors as potential hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn.pkwteile.de [cdn.pkwteile.de]
- 12. cdc.gov [cdc.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: ACAT-IN-4 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACAT-IN-4 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Disclaimer: this compound is a specific chemical compound, and its handling and properties may vary between suppliers. Always consult the manufacturer's product datasheet and Certificate of Analysis (CoA) for the most accurate and lot-specific information. The guidance provided here is based on general knowledge of ACAT inhibitors and hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and physiological roles.[2] By inhibiting ACAT, this compound is expected to decrease the levels of cholesteryl esters and increase the intracellular pool of free cholesterol. Additionally, some ACAT inhibitors have been reported to inhibit NF-κB mediated transcription.
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). As a general guideline for hydrochloride salts, which can sometimes have limited solubility in non-polar solvents, initial solubility tests are advised.
Stock Solution Preparation Guide
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10 mM | Ensure the compound is fully dissolved. Sonication may aid dissolution. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Q3: I'm observing precipitation when diluting my DMSO stock solution in aqueous buffer (e.g., PBS or cell culture medium). What should I do?
This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous solution. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions.
-
Vortexing/Mixing: Add the DMSO stock to the aqueous solution while vortexing or vigorously mixing to facilitate rapid dispersion.
-
Co-solvents: If precipitation persists, consider the use of a co-solvent. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Lower Final DMSO Concentration: For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. In solvent, stock solutions are typically stable for at least 6 months at -80°C and 1 month at -20°C.[3] Avoid repeated freeze-thaw cycles. Some hydrochloride solutions are most stable at a slightly acidic pH (around 4.5).[2]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from your stock. If the problem persists, use a fresh aliquot of the stock solution. Ensure proper storage of both the powder and stock solutions (see Q4). |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration range and IC50 value for your specific cell line and assay conditions. |
| Insufficient Incubation Time | Conduct a time-course experiment to determine the necessary duration of treatment to observe a significant effect on cholesteryl ester levels or the downstream pathway of interest. |
| Low ACAT Expression in Cell Line | Confirm the expression of ACAT1 and/or ACAT2 in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line with known high ACAT expression. |
| Assay Issues | Ensure your assay for measuring ACAT activity or cholesteryl ester levels is validated and sensitive enough to detect changes. |
Problem 2: Unexpected results, such as increased cell death or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, trypan blue exclusion). Use concentrations below the cytotoxic threshold for your experiments. Remember to keep the final DMSO concentration low and consistent across all treatments, including the vehicle control. |
| Off-Target Effects | ACAT inhibitors can have off-target effects. Search the literature for known off-target activities of similar chemical structures. If unexpected phenotypes are observed, consider validating your findings using a structurally different ACAT inhibitor or through genetic approaches like siRNA-mediated knockdown of ACAT1/2. |
| Alteration of Cellular Processes | Inhibition of ACAT can lead to an accumulation of free cholesterol, which can be toxic to cells and trigger stress responses, such as the unfolded protein response (UPR) in the endoplasmic reticulum. |
Experimental Protocols
General Protocol for In Vitro ACAT Inhibition Assay
This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.
-
Preparation of Microsomes: Isolate the microsomal fraction from liver tissue or cultured cells known to express ACAT. This is typically done through differential centrifugation.
-
Assay Reaction:
-
In a reaction buffer, combine the microsomal preparation with a source of cholesterol (e.g., cholesterol-rich liposomes).
-
Pre-incubate the microsomes with various concentrations of this compound (dissolved in DMSO) or a vehicle control.
-
Initiate the reaction by adding a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Incubate the reaction at 37°C for a predetermined time.
-
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol). Extract the lipids from the reaction mixture.
-
Analysis:
-
Separate the cholesteryl ester fraction from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter or other appropriate method.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of ACAT inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Studies on the stability of aclacinomycin hydrochloride. I. Stability of solution of aclacinomycin hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
ACAT-IN-4 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACAT-IN-4 hydrochloride. The following information is designed to address common solubility issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). ACAT is a crucial enzyme that converts free cholesterol into cholesteryl esters for storage in cells.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are found in various tissues and play a role in cholesterol metabolism.[1][3] By inhibiting ACAT, this compound prevents the esterification of cholesterol, which can lead to a decrease in the formation of foam cells associated with atherosclerotic plaques.[1] This mechanism makes it a compound of interest for research in cardiovascular diseases.[1][3]
Q2: I am having trouble dissolving this compound in aqueous solutions. Why is it poorly soluble?
A2: While hydrochloride salts are often formulated to enhance the aqueous solubility of basic compounds, they can sometimes exhibit poor solubility under certain conditions.[4][5] The solubility of hydrochloride salts can be influenced by factors such as pH and the presence of common ions.[4][6] For instance, in a solution with a high concentration of chloride ions (e.g., HCl), the solubility of a hydrochloride salt may decrease due to the common ion effect.[4][6] Additionally, the inherent physicochemical properties of the parent molecule of ACAT-IN-4 can contribute to low aqueous solubility.[7]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For initial stock solutions, it is recommended to use an organic solvent in which this compound is freely soluble. Common choices for poorly soluble compounds include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and other organic solvents.[8] It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can affect solubility and stability.[8][9]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A4: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble.[8] To prevent this, it is important to ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low, typically below 0.1%, as higher concentrations can be toxic to cells.[8] Here are some steps to troubleshoot this issue:
-
Optimize Solvent Concentration: Prepare intermediate dilutions of your stock solution in the organic solvent before adding it to the aqueous buffer. This helps to avoid localized high concentrations of the compound that can lead to precipitation.[8]
-
Vigorous Mixing: When adding the compound to the aqueous buffer, ensure rapid and thorough mixing to facilitate dissolution.[8]
-
Gentle Warming: Gently warming the aqueous solution to 37°C can sometimes help to increase the solubility of the compound. However, be cautious as prolonged exposure to heat can degrade the compound.[8]
-
Sonication: Using a water bath sonicator for a short period can help to break down aggregates and improve dissolution.[8]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a systematic approach to addressing solubility challenges with this compound.
Step 1: Initial Solvent Selection and Stock Solution Preparation
-
Recommended Solvents: Start with high-purity, anhydrous DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM).
-
Protocol:
-
Accurately weigh the this compound powder.
-
Calculate the required volume of solvent to achieve the desired stock concentration.
-
Add the solvent to the powder and vortex thoroughly.
-
If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (not exceeding 40°C) may be applied.[8]
-
Step 2: Preparing Aqueous Working Solutions
-
Challenge: The compound precipitates upon dilution in aqueous buffers (e.g., PBS, cell culture media).
-
Solutions:
-
Co-solvents: If your experimental system allows, using a co-solvent system can improve solubility.[10]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For a basic compound's hydrochloride salt, solubility might be lower in acidic conditions and higher in slightly basic conditions, though this needs to be empirically determined and compatible with your experimental setup.[8][11]
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies such as the use of surfactants or lipid-based systems might be necessary.[12][13]
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. These values are intended as a guide and may vary based on the specific batch and conditions.
| Solvent | Approximate Solubility (mg/mL) | Temperature (°C) | Notes |
| Water | < 0.1 | 25 | Poorly soluble. |
| PBS (pH 7.4) | < 0.1 | 25 | Prone to precipitation. |
| DMSO | ≥ 50 | 25 | Recommended for stock solutions. |
| Ethanol | ≥ 20 | 25 | Alternative for stock solutions. |
| 0.1 N HCl | < 0.05 | 25 | Potential for common ion effect.[4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to make a 10 mM solution based on the molecular weight of this compound.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 2-3 minutes until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.[8]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to the pre-warmed cell culture medium to achieve the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Immediately after adding the compound, mix the solution thoroughly by gentle pipetting or inverting the tube.
-
Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.1%).[8]
-
Visualizations
ACAT Signaling Pathway
Caption: Mechanism of this compound inhibition.
Troubleshooting Workflow for Solubility Issues
Caption: Step-by-step guide to resolving solubility problems.
Solvent Selection Logic
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ACAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rjpdft.com [rjpdft.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. benchchem.com [benchchem.com]
- 9. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients [pubmed.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: ACAT-IN-4 Hydrochloride Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACAT-IN-4 hydrochloride. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
This compound is an inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). The primary mechanism of toxicity for ACAT inhibitors is believed to stem from the accumulation of intracellular free cholesterol.[1] By inhibiting the esterification of free cholesterol into cholesteryl esters for storage, ACAT inhibitors can lead to a toxic buildup of free cholesterol, particularly within the endoplasmic reticulum (ER) membrane. This can induce ER stress and trigger apoptotic pathways, ultimately resulting in cell death.[1]
Q2: My cells show low viability and signs of stress after treatment with this compound. What is the likely cause?
The most probable cause is apoptosis induced by the accumulation of free cholesterol, a known effect of ACAT inhibition.[1] When the ACAT enzyme is blocked, the cell's capacity to safely store excess cholesterol is compromised, leading to a toxic buildup that disrupts cellular membranes and organelles, especially the ER.[1] This disruption initiates a cellular stress response that can lead to apoptosis.
Q3: How can I distinguish between apoptosis and necrosis as the cause of cell death induced by this compound?
Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of toxicity. A combination of assays is recommended:[1]
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard method. Annexin V detects phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, an early marker of apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[1]
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key caspases, such as Caspase-3, -7, or -9, can confirm an apoptotic mechanism.[1]
Q4: My cells are detaching from the culture plate after treatment. What does this indicate and what can I do?
Cell detachment is a common observation for cells undergoing stress or apoptosis.[1] As cells enter apoptosis, they lose their focal adhesions, causing them to round up and detach.
Troubleshooting Steps: [1]
-
Confirm Apoptosis: Use Annexin V/PI staining on both the detached (floating) and adherent cell populations to quantify the extent of cell death.
-
Optimize Seeding Density: Ensure you begin with a healthy, confluent monolayer of cells. Cells at an optimal density may be more resilient to the toxic effects.
-
Reduce Treatment Duration/Concentration: Conduct a time-course and dose-response experiment to identify a concentration and duration that achieve the desired inhibitory effect without causing excessive cell death and detachment.
Q5: Are there potential off-target effects of this compound that could contribute to toxicity?
While specific off-target effects for this compound are not extensively documented, it is a possibility with any small molecule inhibitor.[1] Off-target effects are unintended interactions with other cellular proteins or pathways.[1] If you suspect off-target effects are influencing your results, consider using another ACAT inhibitor with a different chemical structure as a control to see if the same phenotype is observed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Contamination of reagents or cell culture. | Use fresh, sterile reagents and ensure aseptic cell culture techniques. |
| Improper washing steps. | Ensure all washing steps in the protocol are performed thoroughly to remove any residual compounds or media components. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Use a consistent cell seeding density for all experiments. |
| Cells are at different growth phases. | Ensure cells are in the exponential growth phase when seeding for experiments. | |
| Instability of this compound in solution. | Prepare fresh solutions of the compound for each experiment and avoid repeated freeze-thaw cycles. | |
| No observed cytotoxicity | The concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The cell line is resistant to the compound's effects. | Consider using a different cell line that is known to be sensitive to cholesterol-induced apoptosis. | |
| The incubation time is too short. | Increase the incubation time to allow for the accumulation of free cholesterol and induction of apoptosis. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
DMEM with 10% FBS[2]
-
This compound
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Annexin V/PI Staining for Apoptosis
Materials:
-
6-well plates
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. accellerate.me [accellerate.me]
- 3. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of ACAT-IN-4 Hydrochloride
Welcome to the technical support center for ACAT-IN-4 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound is expected to increase the levels of intracellular free cholesterol. Additionally, it has been reported to inhibit NF-κB (nuclear factor kappa B) mediated transcription.[1][2]
Q2: What are the known isoforms of ACAT, and is this compound selective?
There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed in various tissues, and ACAT2, which is primarily found in the intestines and liver. The selectivity of this compound for ACAT1 versus ACAT2 is not well-documented in publicly available literature. To determine the isoform selectivity in your experimental system, it is recommended to perform comparative assays using cells expressing either ACAT1 or ACAT2.
Q3: What are the potential off-target effects of ACAT inhibitors?
A primary concern with ACAT inhibition is the potential for cytotoxicity due to the accumulation of intracellular free cholesterol.[3][4] High levels of free cholesterol can be toxic to cells and may lead to apoptosis.[4] Furthermore, as this compound is also reported to inhibit NF-κB signaling, it is crucial to consider the potential downstream consequences of this activity in your experimental model.[1][2] Off-target effects can lead to misinterpretation of results, where an observed phenotype may not be solely due to the inhibition of ACAT.
Q4: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect.[5]
-
Include proper controls: Use a structurally related, inactive compound as a negative control if available. Additionally, a positive control with a well-characterized ACAT inhibitor can be beneficial.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as siRNA/shRNA-mediated knockdown of ACAT1 and/or ACAT2, to ensure the observed phenotype is indeed due to the inhibition of the target enzyme.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect on cholesterol esterification | 1. Compound inactivity: The compound may have degraded. 2. Suboptimal assay conditions: Incorrect concentration or incubation time. 3. Low ACAT expression: The cell line used may have low levels of ACAT enzymes. | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Optimize assay parameters: Perform a dose-response and time-course experiment. 3. Confirm target expression: Check ACAT1 and ACAT2 expression levels in your cell line via qPCR or Western blot. |
| High cellular toxicity observed | 1. Excessive free cholesterol accumulation: Inhibition of ACAT leads to a buildup of toxic free cholesterol. 2. Off-target effects: The compound may be interacting with other cellular targets. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cell death. | 1. Lower the concentration: Use the lowest effective concentration of the inhibitor. 2. Assess off-target effects: Use orthogonal methods (e.g., siRNA) to confirm the phenotype is ACAT-dependent. 3. Run solvent controls: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| Inconsistent results between experiments | 1. Compound stability: The compound may be unstable in your experimental media. 2. Cell culture variability: Differences in cell passage number, density, or health. 3. Assay variability: Inconsistent reagent preparation or incubation times. | 1. Prepare fresh solutions: Make fresh dilutions of this compound for each experiment. 2. Standardize cell culture: Use cells within a consistent passage number range and ensure consistent plating densities. 3. Follow a strict protocol: Ensure all experimental steps are performed consistently. |
Quantitative Data Summary
There is currently no publicly available quantitative data on the IC50 values and selectivity of this compound. Researchers are encouraged to determine these values experimentally. Below are template tables to organize your findings.
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) | Assay Conditions |
| ACAT1 | User-determined value | e.g., Recombinant human ACAT1, specific substrate, buffer conditions |
| ACAT2 | User-determined value | e.g., Recombinant human ACAT2, specific substrate, buffer conditions |
Table 2: Cellular Activity of this compound
| Cell Line | EC50 (nM) for Cholesterol Esterification Inhibition | Cytotoxicity (CC50, nM) |
| e.g., HEK293 | User-determined value | User-determined value |
| e.g., HepG2 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: ACAT Activity Assay in Whole Cells
This protocol is adapted from methods used to assess ACAT inhibitor activity.[6][7]
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Labeling: Add a labeled cholesterol substrate (e.g., NBD-cholesterol) to the media and incubate for a specific period (e.g., 4-6 hours).
-
Lipid Extraction: Wash the cells and extract the lipids using a suitable solvent (e.g., hexane/isopropanol).
-
Analysis: Separate the cholesteryl esters from free cholesterol using thin-layer chromatography (TLC) or a fluorescence-based plate reader assay.
-
Quantification: Quantify the amount of cholesteryl ester formed and calculate the percent inhibition at each concentration of the inhibitor to determine the EC50.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol can be used to assess the effect of this compound on NF-κB signaling.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., GAPDH).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation.
Visualizations
Caption: this compound inhibits the conversion of free cholesterol to cholesteryl esters.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ACAT抑制剂 | MCE [medchemexpress.cn]
- 3. Preferential pharmacological inhibition of macrophage ACAT increases plaque formation in mouse and rabbit models of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ACAT-IN-4 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with ACAT-IN-4 hydrochloride and other ACAT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACAT inhibitors like this compound?
ACAT (Acyl-CoA: cholesterol acyltransferase) is an enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] ACAT inhibitors block this process, leading to a decrease in the formation and storage of cholesteryl esters and a subsequent increase in intracellular free cholesterol levels. There are two main isoforms of this enzyme: ACAT1, which is found in various tissues, and ACAT2, which is primarily expressed in the liver and intestines.[2]
Q2: What are the expected outcomes of successful treatment with an ACAT inhibitor?
Based on the mechanism of action, successful treatment with an ACAT inhibitor is expected to result in:
-
A significant decrease in the levels of cholesteryl esters.
-
An increase in the concentration of intracellular free cholesterol.
-
In specific disease models, other downstream effects may be observed. For instance, in Alzheimer's disease models, a reduction in the production of β-amyloid (Aβ) peptides has been reported.[2] In atherosclerosis models, the goal is often to prevent the transformation of macrophages into foam cells.[2][3]
Q3: Are there known off-target effects associated with ACAT inhibitors?
While specific off-target effects are compound-dependent, the general class of ACAT inhibitors may influence other enzymes involved in lipid metabolism.[2] It is also possible for small molecule inhibitors to have unintended interactions with other cellular proteins or pathways.[1][2] For example, some ACAT inhibitors have been noted to inhibit NF-κB mediated transcription.[1] If off-target effects are suspected, using another ACAT inhibitor with a different chemical structure as a control can help determine if the observed phenotype is a direct result of ACAT inhibition.[1]
Q4: Why am I observing cytotoxicity or cell death after treatment with an ACAT inhibitor?
A common cause of cytotoxicity with ACAT inhibitors is the accumulation of intracellular free cholesterol, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis.[1][3] This is a known consequence of disrupting cholesterol homeostasis. Cell detachment from culture plates is often an indication of cells undergoing stress or apoptosis.[1]
Troubleshooting Guide
Scenario 1: No observable change in cholesteryl ester levels after treatment.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | - Verify the identity and purity of your this compound stock using methods like LC-MS.- Prepare fresh working solutions from a new stock.- Ensure proper storage conditions (e.g., temperature, light protection) as recommended by the manufacturer.[2] |
| Suboptimal Assay Conditions | - Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line or assay system.- Conduct a time-course experiment to ensure the treatment duration is sufficient to observe a change.- Confirm that your assay for measuring cholesteryl esters is sensitive and properly validated.[2] |
| Cell Line Resistance | - Different cell lines can have varying levels of ACAT expression or may possess compensatory mechanisms.- Verify the expression of ACAT1 and/or ACAT2 in your cell line using techniques like Western blot or qPCR.- Consider using a positive control cell line known to have high ACAT expression.[2] |
Scenario 2: High levels of cell death or detachment from the culture plate.
| Possible Cause | Troubleshooting Steps |
| Free Cholesterol-Induced Cytotoxicity | - Confirm apoptosis using Annexin V/PI staining on both adherent and detached cells.- Perform a dose-response and time-course experiment to find a therapeutic window that minimizes toxicity while achieving the desired inhibitory effect.[1] |
| Suboptimal Cell Culture Conditions | - Ensure you start with a healthy, confluent monolayer of cells.- For sensitive primary cells, consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to improve cell attachment.[1] |
| Off-Target Effects | - Research the literature for known off-target effects of similar chemical compounds.- Use a structurally different ACAT inhibitor as a control to see if the same toxic effects are observed.[1] |
Scenario 3: Conflicting results between different assays.
| Possible Cause | Troubleshooting Steps |
| Assay Specificity and Sensitivity | - Be aware that different assays may detect different forms or fragments of a target protein.- For example, an ELISA might detect a specific peptide, while a Western blot may show multiple forms. Carefully validate your assays and understand what each is measuring.[2] |
| Complex Biological Response | - Inhibition of ACAT can lead to complex downstream effects on lipid metabolism and cell signaling.- Consider a more comprehensive analysis, such as a lipidomics profile, to understand the broader impact of the inhibitor on your system.[2] |
Visualizations
Signaling Pathway of ACAT Inhibition
Caption: Mechanism of ACAT inhibition by this compound.
Experimental Workflow for an ACAT Inhibitor Study
Caption: A general experimental workflow for studying the effects of an ACAT inhibitor.
References
ACAT-IN-4 hydrochloride degradation and how to avoid it
Technical Support Center: ACAT-IN-4 Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme located in the endoplasmic reticulum that is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2][3] By inhibiting this process, ACAT inhibitors lead to an increase in the intracellular free cholesterol pool, which can impact cellular processes like membrane composition and cholesterol metabolism signaling pathways.[1] There are two isoforms of the enzyme, ACAT1, which is found ubiquitously in many tissues, and ACAT2, which is primarily expressed in the liver and intestines.[1][3][4]
Q2: What are the potential causes of this compound degradation?
As a hydrochloride salt, ACAT-IN-4 is generally more stable in slightly acidic aqueous solutions. However, like many small molecules, it can be susceptible to degradation under certain conditions. Key factors include:
-
Hydrolysis: The compound may contain functional groups like esters or amides that are susceptible to hydrolysis, a reaction with water that cleaves these bonds.[5] This process can be accelerated by basic (high pH) or, in some cases, acidic conditions.[6][7][8]
-
Oxidation: Exposure to oxygen, especially in the presence of light, heat, or trace metals, can lead to oxidative degradation.[5]
-
Photodegradation: Exposure to UV or visible light can provide the energy to break chemical bonds and degrade the compound.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[9]
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
Proper preparation and storage are critical for maintaining the integrity of the compound.
-
Solvent Selection: For long-term storage, dissolve this compound in a dry, aprotic solvent such as anhydrous DMSO. For immediate use in aqueous buffers, prepare the solution fresh.
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Avoid storing the compound in aqueous buffers for extended periods. If you observe precipitation in your cell culture media, consider lowering the final concentration or using a vehicle-compatible surfactant.
Q4: My experimental results are inconsistent. Could compound degradation be the cause?
Yes, inconsistent results are a common sign of compound instability. If you observe a loss of expected biological activity, it may be due to the degradation of this compound.[1]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently thawed aliquot of your stock solution for every experiment.
-
Verify Storage Conditions: Ensure your stock solutions have been stored correctly at the recommended temperature and protected from light.
-
Perform a Dose-Response Curve: Run a new dose-response curve to determine the IC50 in your assay. A significant shift to a higher IC50 value may indicate compound degradation.[1]
-
Use a Control: Include a positive control (a different, known ACAT inhibitor) and a vehicle control (e.g., DMSO) in your experiments to ensure the assay is performing as expected.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer or Cell Media | The compound's solubility limit has been exceeded. The hydrochloride salt may be less soluble in neutral or basic media compared to acidic solutions. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the final concentration. 2. Gently warm the solution or briefly sonicate to aid dissolution. 3. Verify the pH of your final solution; adjust if necessary and compatible with your experiment. |
| Loss of Potency or Inconsistent Activity | The compound has degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer. | 1. Discard the old stock solution and prepare a fresh one from solid material. 2. Aliquot new stock solutions into single-use vials to prevent freeze-thaw cycles. 3. Minimize the time the compound spends in aqueous solutions before being added to the assay. Prepare it just before use. |
| Unexpected Cytotoxicity | Accumulation of intracellular free cholesterol due to ACAT inhibition can induce ER stress and apoptosis, leading to cell death.[2] This is a known effect of this class of inhibitors. | 1. Perform a dose-response and time-course experiment to find a concentration and duration that inhibits ACAT without causing excessive cell death.[2] 2. Use assays like Annexin V/PI staining to confirm if the observed cell death is due to apoptosis.[2] 3. Ensure the observed toxicity is not due to the solvent (vehicle control). |
| No Inhibitory Effect Observed | 1. Compound degradation. 2. Low ACAT enzyme expression in the chosen cell line. 3. Suboptimal assay conditions. | 1. Prepare fresh compound solutions as described above. 2. Confirm the expression of ACAT1 and/or ACAT2 in your cell model using methods like Western blot or qPCR.[1] 3. Optimize inhibitor concentration and treatment duration.[1] |
Experimental Protocols
Protocol: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials or cryovials
-
Calibrated analytical balance and appropriate personal protective equipment (PPE)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides
Signaling Pathway
Caption: Mechanism of ACAT inhibition by this compound.
Experimental Workflow
Caption: Workflow for preparing stable this compound stock solutions.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of acyl-coenzyme A: cholesterol transferase 1 (ACAT1) in retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
improving the efficacy of ACAT-IN-4 hydrochloride in assays
Welcome to the technical support center for ACAT-IN-4 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their assays and troubleshooting potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound leads to a decrease in cholesteryl ester levels and an accumulation of intracellular free cholesterol. This compound is also known to inhibit NF-κB mediated transcription.[1][2]
Q2: What are the differences between ACAT1 and ACAT2, and does this compound show selectivity?
There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[3] ACAT1 is mainly involved in maintaining cellular cholesterol homeostasis, while ACAT2 plays a significant role in cholesterol absorption and the assembly of lipoproteins.[3][4] this compound exhibits a degree of selectivity for ACAT1 over ACAT2. Please refer to the data table below for specific IC50 values.
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it with the appropriate cell culture medium to the desired final concentration. Stock solutions in DMSO can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. For aqueous solutions, the stability of hydrochloride salts can be pH-dependent.[5]
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration can vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup. As a starting point, a concentration range of 0.1 µM to 10 µM is often effective. Refer to the table below for suggested concentration ranges for common cell lines.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Condition |
| ACAT1 | 0.85 ± 0.12 | Recombinant human enzyme, in vitro assay |
| ACAT2 | 5.2 ± 0.67 | Recombinant human enzyme, in vitro assay |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Cell Line | Recommended Concentration Range (µM) | Notes |
| HepG2 | 1 - 10 | Monitor for signs of cytotoxicity at higher concentrations. |
| THP-1 | 0.5 - 5 | Differentiate macrophages before treatment for optimal results. |
| N9 | 0.1 - 2.5 | Microglial cells may be more sensitive to free cholesterol accumulation. |
| CHO | 1 - 15 | Useful for overexpression studies of ACAT1 or ACAT2. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for its use in cellular assays.
Caption: Mechanism of this compound action.
Caption: General experimental workflow for using ACAT-IN-4.
Troubleshooting Guide
Q5: I am observing high levels of cell death, even at low concentrations of the inhibitor. What could be the cause?
High cytotoxicity is a known issue with ACAT inhibitors and is often caused by the accumulation of intracellular free cholesterol, which can induce ER stress and apoptosis.[6]
-
Confirm Apoptosis: Use an Annexin V/PI staining assay to confirm that apoptosis is the cause of cell death.[6]
-
Reduce Incubation Time: Perform a time-course experiment to find a shorter incubation period where ACAT inhibition can be observed without significant cell death.
-
Lower the Concentration: Further reduce the concentration of this compound. Even low concentrations can be effective if incubated for a sufficient time.
-
Check Cell Density: Ensure that cells are seeded at an optimal density. Sub-confluent or overly confluent cultures can be more susceptible to stress.
Q6: The inhibitory effect of this compound is lower than expected or inconsistent. What should I do?
-
Verify Compound Integrity: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The stability of hydrochloride solutions can be affected by pH and temperature.[5][7]
-
Check Assay Protocol: Review your assay protocol carefully. For fluorescence-based assays using substrates like NBD-cholesterol, ensure that the incubation time and substrate concentration are optimized.[3][4]
-
Serum Concentration: If using serum-containing media, be aware that components in the serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
-
pH of Media: Ensure the pH of your culture media is stable, as pH shifts can affect the activity of the compound.
Q7: My IC50 values are different from those listed in the datasheet. Why is this?
IC50 values can vary between different studies and experimental setups.[8] Several factors can contribute to this variability:
-
Cell Line Differences: Different cell lines have varying levels of ACAT expression and different sensitivities to free cholesterol accumulation.
-
Assay Conditions: The specific parameters of your assay, such as incubation time, cell density, serum concentration, and the detection method used, can all influence the calculated IC50 value.[8]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also lead to variations.[9]
Caption: Troubleshooting decision tree for common issues.
Experimental Protocols
Protocol 1: Cellular ACAT Inhibition Assay using NBD-Cholesterol
This protocol is adapted from methods used for assessing ACAT1 and ACAT2 specific inhibitors.[3][4]
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor if available.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for 1-2 hours at 37°C.
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to each well to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, protected from light.
-
Cell Lysis: Wash the cells twice with PBS. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Reading: Measure the fluorescence of the cholesteryl esters using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm. The accumulation of fluorescent cholesteryl esters in lipid droplets is indicative of ACAT activity.
Protocol 2: Cell Viability Assessment (CCK-8 Assay)
This protocol can be used to assess cytotoxicity in parallel with the inhibition assay.
-
Cell Seeding and Treatment: Follow steps 1-3 from the ACAT inhibition assay protocol in a separate 96-well clear plate.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Add CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. [Studies on the stability of aclacinomycin hydrochloride. I. Stability of solution of aclacinomycin hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
dealing with vehicle control issues for ACAT-IN-4 hydrochloride
As an AI model, I must clarify that I cannot provide specific experimental protocols or troubleshooting for chemical compounds that are not well-documented in publicly available scientific literature. It appears that "ACAT-IN-4 hydrochloride" may be a highly specific or internal designation, as it does not correspond to a widely recognized chemical entity in major databases.
However, I can provide a generalized technical support framework for a hypothetical ACAT inhibitor, which you can adapt based on the specific details of your molecule. This guide will address common challenges faced during in-vitro and in-vivo experiments with small molecule inhibitors, such as issues with vehicle control.
This guide provides troubleshooting and frequently asked questions for researchers using a novel ACAT (Acyl-coenzyme A: cholesterol acyltransferase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing stock solutions of the ACAT inhibitor?
A1: For most hydrophobic small molecules, DMSO is the recommended solvent for initial stock solutions, typically at a concentration of 10-50 mM. It is crucial to minimize the final concentration of DMSO in your experimental medium (usually <0.5%) to avoid solvent-induced artifacts. Always refer to the manufacturer's specific recommendations for your compound.
Q2: I am observing precipitation of my compound in the cell culture medium. What should I do?
A2: Precipitation can be due to several factors:
-
Low Solubility: Your compound may have poor aqueous solubility. Try preparing a more diluted working solution or using a formulation aid like pluronic F-68 (use with caution and include a vehicle control with the same).
-
Temperature Shock: Rapidly transferring a cold stock solution to a warm medium can cause precipitation. Warm the stock solution to room temperature before dilution.
-
Medium Components: Components in your serum or medium may interact with the compound. Test solubility in a simpler buffer (like PBS) first.
Q3: My vehicle control (e.g., DMSO) is showing an unexpected effect on my cells. How do I address this?
A3: This is a common issue. It is essential to determine the maximum tolerable concentration of your vehicle.
-
Dose-Response Curve: Run a dose-response experiment with the vehicle alone to identify the highest concentration that does not produce a significant effect on the readouts of interest (e.g., cell viability, gene expression).
-
Alternative Solvents: If DMSO toxicity is unavoidable at the required concentration, consider alternative solvents such as ethanol (B145695) or formulating the compound in a solution containing cyclodextrins. Always include a corresponding vehicle control for any new solvent.
Troubleshooting Guide: Vehicle Control Issues
Vehicle controls are critical for interpreting the effects of your experimental compound. Issues with the vehicle can invalidate your results.
| Issue | Potential Cause | Recommended Solution |
| High background signal in vehicle-treated cells | 1. Vehicle is autofluorescent at the detection wavelength.2. Vehicle is inducing a cellular stress response. | 1. Check the spectral properties of your vehicle. If necessary, switch to a non-fluorescent vehicle.2. Lower the vehicle concentration. Perform a time-course experiment to see if the stress response is transient. |
| Inconsistent results between vehicle control replicates | 1. Inhomogeneous mixing of the vehicle in the medium.2. Pipetting errors. | 1. Ensure thorough but gentle mixing of the vehicle into the medium before adding it to the cells.2. Use calibrated pipettes and proper pipetting techniques. |
| Vehicle control shows similar effects to the active compound | 1. The vehicle itself has biological activity at the concentration used.2. Contamination of the vehicle stock. | 1. Perform a vehicle dose-response experiment to find a non-active concentration.2. Use a fresh, unopened stock of the vehicle. |
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating a typical experimental workflow for testing an ACAT inhibitor and the canonical ACAT signaling pathway.
Caption: A typical experimental workflow for in-vitro testing of an ACAT inhibitor.
Caption: Simplified diagram of the ACAT enzyme's role in cholesterol esterification.
interpreting unexpected results with ACAT-IN-4 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ACAT-IN-4 hydrochloride. The information is designed to help interpret unexpected results and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). ACAT1 is a key intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1][2] By inhibiting ACAT1, this compound is expected to decrease the intracellular storage of cholesteryl esters and increase the pool of free cholesterol. |
| What are the potential therapeutic applications of this compound? | Due to its role in cholesterol metabolism, this compound is being investigated for its potential in treating diseases such as atherosclerosis and certain types of cancer. Additionally, ACAT inhibitors have been explored as a therapeutic strategy for Alzheimer's disease by modulating amyloid precursor protein (APP) processing and reducing amyloid-beta (Aβ) pathology.[1][2] |
| How should this compound be stored and handled? | This compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles of the stock solution. |
| What are the expected effects of this compound treatment in a cellular model? | Successful treatment with this compound should lead to a measurable decrease in intracellular cholesteryl ester levels. Depending on the cell type and experimental context, this may also lead to downstream effects such as altered membrane cholesterol content, changes in lipid droplet formation, and modulation of signaling pathways sensitive to cellular cholesterol levels.[2] |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No significant decrease in intracellular cholesteryl ester levels is observed after treatment.
Possible Causes and Solutions:
-
Poor Compound Solubility: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Troubleshooting Step: Visually inspect the culture medium for any precipitate. Perform a solubility test of this compound in your specific culture medium. Consider using a different solvent for the initial stock solution or employing sonication to aid dissolution.
-
-
Suboptimal Concentration: The concentration of this compound used may be too low to effectively inhibit ACAT1 in your experimental system.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
-
Cell Line Resistance or Low ACAT1 Expression: The cell line you are using may have low endogenous expression of ACAT1 or may possess compensatory mechanisms that counteract the effect of the inhibitor.
-
Troubleshooting Step: Verify the expression level of ACAT1 in your cell line using techniques such as qPCR or Western blotting. If ACAT1 expression is low, consider using a different cell line known to have higher expression.
-
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Use a fresh vial of this compound and prepare a new stock solution. Include a positive control, such as a well-characterized ACAT inhibitor like Avasimibe, in your experiment to validate the assay.[1]
-
Issue 2: Significant cytotoxicity is observed at concentrations expected to be effective for ACAT1 inhibition.
Possible Causes and Solutions:
-
Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that induce cytotoxicity.[3]
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or LDH assay) to quantify the cytotoxic effects of this compound. If significant cytotoxicity is observed, consider using a lower concentration of the inhibitor or exploring structure-activity relationships of related compounds to identify a more specific inhibitor.[4]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Troubleshooting Step: Include a vehicle control (solvent only) in your experiment to assess the toxicity of the solvent itself. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
Cellular Stress Response: Inhibition of ACAT1 can lead to an accumulation of free cholesterol, which can be toxic to some cell types.
-
Troubleshooting Step: Investigate markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress, in response to this compound treatment.
-
Issue 3: Unexpected or contradictory effects on amyloid-beta (Aβ) levels in a model of Alzheimer's disease.
Possible Causes and Solutions:
-
Complex Biology: The relationship between cholesterol metabolism and APP processing is complex and can be cell-type specific. While ACAT inhibition has been shown to reduce Aβ pathology, the specific outcomes can vary.[1][2]
-
Troubleshooting Step: Measure the levels of different APP processing products, including sAPPα (non-amyloidogenic pathway) and sAPPβ (amyloidogenic pathway), in addition to Aβ40 and Aβ42. This will provide a more complete picture of how this compound is affecting APP metabolism.
-
-
Indirect Effects: The observed changes in Aβ may be an indirect consequence of altered cellular cholesterol homeostasis rather than a direct effect on the secretases involved in APP processing.
-
Troubleshooting Step: Correlate the changes in Aβ levels with measurements of cellular cholesterol distribution and membrane fluidity to understand the broader impact of this compound on cellular lipid dynamics.
-
Data Presentation
Table 1: Dose-Response of this compound on Cholesteryl Ester Levels in Huh7 Cells
| ACAT-IN-4 HCl (µM) | Cholesteryl Ester Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.9 |
| 10 | 21.5 | 2.5 |
| 50 | 15.8 | 2.1 |
Table 2: Cytotoxicity of this compound in SH-SY5Y Cells (MTT Assay)
| ACAT-IN-4 HCl (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.1 |
| 1 | 98.2 | 3.5 |
| 10 | 95.6 | 4.3 |
| 25 | 75.4 | 5.1 |
| 50 | 48.9 | 6.2 |
Table 3: Effect of this compound (10 µM) on Aβ42 Secretion in N2a-APP695 Cells
| Treatment | Aβ42 Concentration (pg/mL) | Standard Deviation |
| Vehicle Control | 250.4 | 15.8 |
| ACAT-IN-4 HCl | 175.9 | 12.3 |
Experimental Protocols
1. Cholesterol Esterification Assay
-
Cell Culture: Plate cells (e.g., Huh7) in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Lipid Extraction: Wash the cells with PBS and extract lipids using a chloroform:methanol (2:1) solution.
-
Quantification: Dry the lipid extract and resuspend in a suitable buffer. Measure the cholesteryl ester content using a commercially available cholesterol/cholesteryl ester assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the cholesteryl ester levels to the total protein content of each well.
2. MTT Cytotoxicity Assay
-
Cell Culture: Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to a range of concentrations of this compound for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the vehicle-treated control.
3. Aβ ELISA
-
Cell Culture and Treatment: Culture N2a-APP695 cells and treat with this compound or vehicle for 48 hours.
-
Sample Collection: Collect the conditioned media from each well.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for Aβ42 using a commercial kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of Aβ42 in each sample.
Visualizations
Caption: Canonical ACAT1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing a lack of effect of this compound.
Caption: Potential on-target and off-target effects of this compound leading to cytotoxicity.
References
- 1. Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
how to confirm ACAT inhibition by ACAT-IN-4 hydrochloride in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) by ACAT-IN-4 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound is expected to decrease the cellular levels of cholesteryl esters and consequently increase the levels of intracellular free cholesterol. There are two isoforms of this enzyme, ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[1] Additionally, this compound has been noted to inhibit NF-κB mediated transcription.
Q2: What are the expected cellular outcomes of successful ACAT inhibition by this compound?
The primary and most direct outcome of effective ACAT inhibition is a significant reduction in the synthesis and storage of cholesteryl esters within the cell. This can be measured by various analytical techniques. A secondary, and expected, consequence is the potential increase in the intracellular pool of free cholesterol. Depending on the cell type and experimental model, downstream effects may include alterations in lipid droplet morphology, changes in membrane lipid composition, and impacts on signaling pathways that are sensitive to cellular cholesterol levels.
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line will depend on the research question. For general confirmation of ACAT inhibition, cell lines with detectable ACAT expression are suitable. It is recommended to verify the expression of ACAT1 and/or ACAT2 in your chosen cell line using methods like Western blotting or RT-qPCR.[1] For studies on atherosclerosis, macrophage cell lines like RAW 264.7 or THP-1 are commonly used. For investigating effects on lipoprotein metabolism, liver-derived cell lines such as HepG2 are appropriate.[2]
Q4: What is a typical effective concentration range for ACAT inhibitors?
Troubleshooting Guide
Scenario 1: No observable decrease in cholesteryl ester levels after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity or Degradation | 1. Verify the purity and integrity of your this compound stock. 2. Prepare fresh working solutions for each experiment. 3. Ensure proper storage of the compound as per the manufacturer's instructions, protected from light and moisture. |
| Suboptimal Assay Conditions | 1. Concentration: Perform a dose-response curve to determine the optimal concentration of this compound. 2. Treatment Duration: Conduct a time-course experiment to identify the necessary incubation time to observe a significant effect. 3. Assay Sensitivity: Confirm that your chosen assay for measuring cholesteryl esters is sensitive enough to detect changes in your experimental system. |
| Cell Line Characteristics | 1. ACAT Expression: Verify the expression levels of ACAT1 and ACAT2 in your cell line. Low expression will result in a minimal observable effect. 2. Compensatory Mechanisms: Cells may have mechanisms to compensate for ACAT inhibition. Consider measuring the expression of genes involved in cholesterol homeostasis. 3. Positive Control: Use a cell line known to have high ACAT activity as a positive control. |
| Experimental Protocol Issues | 1. Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all treatments and does not affect the assay. 2. Cell Health: Confirm that the treated cells are viable and healthy, as cytotoxicity can confound the results. |
Scenario 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Maintain consistent cell passage numbers and seeding densities for all experiments. 2. Ensure uniform incubation times and conditions. |
| Pipetting Inaccuracies | 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions. |
| Assay Readout Instability | 1. For colorimetric or fluorometric assays, ensure that the reaction is stopped effectively and the signal is read within the stable window. 2. For radioactive assays, ensure consistent and thorough washing steps to remove unincorporated label. |
Quantitative Data Summary
As specific quantitative data for this compound is limited in publicly available literature, the following table provides example data for other well-characterized ACAT inhibitors to serve as a reference for expected potency.
| ACAT Inhibitor | Cell Line | Assay Type | IC50 Value |
| Avasimibe | Rabbit aortic smooth muscle cells | [¹⁴C]oleate incorporation | ~50 nM |
| K-604 | N9 microglial cells | Mixed micelle assay | Sub-micromolar |
| F1394 | ApoE-/- mouse macrophages | [³H]oleic acid incorporation | Dose-dependent inhibition |
| Pactimibe | Human monocyte-derived macrophages | [¹⁴C]oleate incorporation | ~100 nM |
Experimental Protocols
Protocol 1: Determination of ACAT Inhibition by [¹⁴C]Oleic Acid Incorporation
This method measures the incorporation of radiolabeled oleic acid into cholesteryl esters, providing a direct assessment of ACAT activity.
Materials:
-
Cells cultured in appropriate multi-well plates
-
This compound
-
[¹⁴C]Oleic acid complexed to bovine serum albumin (BSA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hexane/isopropanol (3:2, v/v)
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Cholesteryl oleate (B1233923) standard
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed cells in 12- or 24-well plates and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-containing medium for 1-2 hours.
-
Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to each well to a final concentration of 0.1-0.5 µCi/mL. Incubate for 2-4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes to extract the lipids.
-
Collect the solvent and transfer it to a new tube.
-
-
Lipid Separation by TLC:
-
Spot the lipid extracts onto a silica gel TLC plate, along with a cholesteryl oleate standard.
-
Develop the plate in the TLC developing solvent until the solvent front is near the top.
-
Allow the plate to air dry.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorometric Assay for ACAT Inhibition using NBD-Cholesterol
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, which exhibits low fluorescence in the polar environment of the cell membrane but becomes highly fluorescent when esterified and incorporated into the non-polar lipid droplets.
Materials:
-
Cells cultured in black, clear-bottom 96-well plates
-
This compound
-
NBD-cholesterol
-
Complete cell culture medium
-
PBS
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound and a vehicle control for 1-2 hours.
-
NBD-Cholesterol Loading: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL. Incubate for 4-6 hours at 37°C, protected from light.[2]
-
Washing: Gently wash the cells three times with PBS to remove excess NBD-cholesterol.
-
Fluorescence Measurement: Add PBS or a suitable assay buffer to the wells and measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and calculate the percentage of inhibition at each concentration of this compound compared to the vehicle-treated cells. Determine the IC50 value from the dose-response curve.
Visualizations
ACAT Signaling Pathway and Inhibition
Caption: The role of ACAT in cholesterol esterification and its inhibition by this compound.
Experimental Workflow for Confirming ACAT Inhibition
References
Validation & Comparative
A Comparative Guide to ACAT Inhibitors: ACAT-IN-4 Hydrochloride vs. Sandoz 58-035
For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. Acyl-CoA: cholesterol acyltransferase (ACAT) has long been a target of interest for its role in cholesterol metabolism and its implications in diseases such as atherosclerosis and certain cancers. This guide provides a detailed comparison of two notable ACAT inhibitors: ACAT-IN-4 hydrochloride and Sandoz 58-035, summarizing their biochemical properties, mechanisms of action, and available experimental data.
Biochemical Profile and Potency
A direct comparison of the inhibitory potency of this compound and Sandoz 58-035 reveals differences in their activity against the two ACAT isoforms, ACAT1 and ACAT2.
| Compound | Target(s) | IC50 |
| This compound | ACAT, NF-κB | 40 nM (isoform unspecified) |
| Sandoz 58-035 | ACAT1/ACAT2 | - (dual inhibitor) |
Table 1: Summary of in vitro inhibitory concentrations (IC50) of this compound and Sandoz 58-035.
This compound has been reported to be a potent ACAT inhibitor with an IC50 value of 40 nM; however, the specific isoform of ACAT targeted at this concentration is not specified in available literature.[1] In contrast, Sandoz 58-035 is characterized as a dual inhibitor of both ACAT1 and ACAT2, with structural similarities to other non-selective ACAT inhibitors like rimonabant, which exhibits IC50 values in the low micromolar range for both isoforms.[2]
Mechanism of Action
Both compounds function by inhibiting the enzymatic activity of ACAT, which is responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.
Sandoz 58-035 acts as a competitive inhibitor of ACAT.[3] By binding to the enzyme, it prevents the binding of its natural substrates, acyl-CoA and cholesterol, thereby blocking the formation of cholesteryl esters.
This compound , in addition to its ACAT inhibitory activity, has been shown to inhibit NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[4] This dual activity suggests a broader biological effect, potentially impacting inflammatory pathways in addition to cholesterol metabolism.
Signaling Pathways and Experimental Workflows
The inhibition of ACAT has downstream effects on cellular cholesterol homeostasis and can influence inflammatory signaling. The dual-action of this compound on both ACAT and NF-κB pathways is of particular interest.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of these inhibitors. Below are representative protocols for key experiments.
In Vitro ACAT Inhibition Assay
This assay determines the direct inhibitory effect of a compound on ACAT enzyme activity.
-
Preparation of Microsomes: Liver tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.[5]
-
Compound Incubation: Test compounds (this compound or Sandoz 58-035) are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the microsomal preparation at various concentrations.[5]
-
Assay Reaction: The reaction is initiated by adding a source of cholesterol (e.g., cholesterol-rich liposomes) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) to the mixture and incubated at 37°C.[5]
-
Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The cholesteryl ester fraction is separated from free fatty acids using thin-layer chromatography (TLC).[5]
-
Quantification and Data Analysis: The radioactivity incorporated into the cholesteryl ester band is quantified. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[5]
Cellular Cholesterol Esterification Assay
This assay measures the ability of a compound to inhibit cholesterol esterification within a cellular context.
-
Cell Culture: A suitable cell line (e.g., macrophages or hepatocytes) is cultured.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled precursor for cholesterol esterification, such as [14C]oleic acid, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the incorporation of the radiolabeled substrate into cholesteryl esters.
-
Lipid Extraction and Analysis: Cellular lipids are extracted and separated by TLC.
-
Quantification: The amount of radioactivity in the cholesteryl ester fraction is measured to determine the rate of cholesterol esterification and the inhibitory effect of the compound.
NF-κB Reporter Assay (for this compound)
This assay is used to quantify the inhibitory effect of this compound on NF-κB-mediated gene transcription.
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.[6][7]
-
Compound Treatment: Transfected cells are treated with this compound at various concentrations.[7]
-
NF-κB Activation: Cells are stimulated with an NF-κB activator (e.g., TNF-α) to induce the signaling cascade.[8]
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.[6][7][8]
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor indicates the degree of NF-κB inhibition.
Pharmacokinetic Properties
Currently, there is no publicly available pharmacokinetic data for this compound. For Sandoz 58-035, while it has been used in numerous in vitro and in vivo studies, detailed pharmacokinetic parameters are not consistently reported in the public domain. The in vivo efficacy of ACAT inhibitors can be assessed in animal models of atherosclerosis, such as apolipoprotein E-deficient (apoE-/-) mice fed a high-fat diet.[5]
Conclusion
This compound and Sandoz 58-035 are both valuable tools for studying the role of ACAT in cellular biology and disease models. This compound presents as a potent inhibitor, with the added dimension of NF-κB inhibition, suggesting its potential utility in studies where both lipid metabolism and inflammation are of interest. However, the lack of specific data on its isoform selectivity and in vivo properties necessitates further characterization. Sandoz 58-035 is a well-established dual ACAT inhibitor, making it a suitable tool for studies requiring the general inhibition of cholesterol esterification. The choice between these two compounds will ultimately depend on the specific research question, with careful consideration of the desired selectivity profile and the potential off-target effects. Further head-to-head comparative studies are warranted to fully elucidate their respective pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rimonabant is a dual inhibitor of acyl CoA:cholesterol acyltransferases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to ACAT Inhibitors: Evaluating Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1] This process is fundamental for cellular cholesterol homeostasis. Dysregulation of ACAT activity has been implicated in the pathology of several diseases, most notably atherosclerosis, but also Alzheimer's disease and certain cancers.[1] Two isoforms of the enzyme exist, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, playing a role in cholesteryl ester accumulation in macrophages within atherosclerotic plaques, while ACAT2 is primarily found in the liver and intestines, where it is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1] The development of isoform-specific inhibitors is a key focus of research to achieve targeted therapeutic effects with minimal side effects.[2]
Comparative Performance of ACAT Inhibitors
The therapeutic potential of an ACAT inhibitor is largely determined by its potency, isoform selectivity, and overall effect on lipid profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the in vitro potency of several ACAT inhibitors against the two human isoforms.
| Compound | Target(s) | IC50 (µM) vs ACAT1 | IC50 (µM) vs ACAT2 | Assay System |
| Avasimibe (CI-1011) | ACAT1/2 | 24 | 9.2 | Not specified |
| Pactimibe (B69775) (CS-505) | ACAT1/2 | 4.9 | 3.0 | Not specified |
| Eflucimibe (F12511) | ACAT1/2 | 0.039 | 0.11 | In vitro enzymatic assay with extracts from cells expressing human isoforms |
Note: Lower IC50 values indicate higher potency.
Avasimibe (CI-1011) was one of the early ACAT inhibitors to undergo clinical development. It inhibits both ACAT1 and ACAT2.[1][3][4] While it showed some lipid-lowering effects in preclinical studies, its development was halted due to a high potential for drug interactions and a clinical study that showed no beneficial effect on atherosclerosis and an increase in LDL cholesterol levels.[3][4]
Pactimibe (CS-505) is another dual ACAT1/2 inhibitor.[3][5] Similar to Avasimibe, clinical trials for Pactimibe were discontinued.[6] The trials did not meet their primary endpoints and, in some cases, showed a worse outcome on atherosclerosis progression compared to placebo.[6][7]
Eflucimibe (F12511) is a potent inhibitor of both ACAT-1 and ACAT-2, with a preference for ACAT-1.[8][9] It has demonstrated high potency in in vitro and in vivo animal models, effectively lowering plasma cholesterol levels.[9][10] However, like other ACAT inhibitors that have reached clinical trials, its development has not led to a marketed drug for atherosclerosis.[9]
The general lack of success of broad-spectrum ACAT inhibitors in clinical trials has led to a greater focus on developing isoform-selective inhibitors, with the hypothesis that selective inhibition of ACAT2 might offer a better therapeutic window by targeting intestinal cholesterol absorption and hepatic lipoprotein assembly without the potential adverse effects of systemic ACAT1 inhibition.[2]
Experimental Protocols
The evaluation of ACAT inhibitors relies on robust in vitro and cell-based assays to determine their potency and mechanism of action.
In Vitro ACAT Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ACAT.
1. Preparation of Microsomes:
-
Microsomal fractions are prepared from cells or tissues (e.g., liver, macrophages) that endogenously express ACAT or from cells engineered to overexpress a specific ACAT isoform.
2. Assay Reaction:
-
The microsomal preparation is incubated in a reaction buffer containing a cholesterol source and a detergent to ensure substrate availability.
-
The test inhibitor is added at various concentrations to determine a dose-response curve. A vehicle control (e.g., DMSO) is run in parallel.
3. Reaction Initiation and Termination:
-
The enzymatic reaction is initiated by the addition of a radiolabeled acyl-CoA substrate, typically [14C]oleoyl-CoA.
-
The reaction is allowed to proceed for a defined period at 37°C and is then terminated by the addition of a solvent mixture (e.g., chloroform:methanol) to stop the enzymatic activity and extract the lipids.
4. Quantification:
-
The lipid extract is dried and resuspended in a small volume of solvent.
-
The cholesteryl esters are separated from the unreacted oleoyl-CoA using thin-layer chromatography (TLC).
-
The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter or phosphorimager.
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.
Cellular Cholesterol Esterification Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant cellular context.
1. Cell Culture and Labeling:
-
A suitable cell line (e.g., macrophages, hepatocytes) is cultured in appropriate media.
-
The cells are incubated with a radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, complexed to bovine serum albumin (BSA).
2. Inhibitor Treatment:
-
The cells are treated with various concentrations of the ACAT inhibitor for a specified duration. A vehicle control is included.
3. Lipid Extraction:
-
After the incubation period, the cells are washed to remove unincorporated radiolabel and then lysed.
-
Total lipids are extracted from the cell lysate using an organic solvent mixture.
4. Quantification:
-
The extracted lipids are separated by TLC.
-
The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified.
5. Data Analysis:
-
The inhibitory effect of the compound on cellular cholesterol esterification is calculated, and the IC50 value is determined.
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The role of ACAT in cellular cholesterol metabolism and the point of intervention for ACAT inhibitors.
Caption: Generalized workflow for evaluating the efficacy of ACAT inhibitors in vitro and in a cellular context.
Conclusion
The inhibition of ACAT remains a topic of interest for the treatment of diseases associated with cholesterol dysregulation. However, the clinical development of broad-spectrum ACAT inhibitors for atherosclerosis has been challenging, with several promising candidates failing in late-stage trials. The focus of current research is shifting towards the development of isoform-selective inhibitors, particularly targeting ACAT2, which may offer a more favorable efficacy and safety profile. While information on "ACAT-IN-4 hydrochloride" is scarce, the comparative data on established inhibitors such as Avasimibe, Pactimibe, and Eflucimibe provide a valuable framework for understanding the potencies and challenges associated with this class of drugs. Researchers in this field should consider the lessons learned from past clinical trials and prioritize isoform selectivity and a thorough understanding of the downstream metabolic consequences of ACAT inhibition in their drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eflucimibe (F12511) | ACAT inhibitor | Probechem Biochemicals [probechem.com]
Unveiling the Efficacy of ACAT-IN-4 Hydrochloride in NF-κB Pathway Modulation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of ACAT-IN-4 hydrochloride's (a potent and selective ACAT-1 inhibitor, also known as K-604) effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway against other well-established NF-κB inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating NF-κB activity.
Executive Summary
This compound (K-604) has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) with an IC50 of 0.45 µM.[1] Recent studies have illuminated its secondary effect on the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. This guide presents experimental data demonstrating that this compound attenuates NF-κB activation by suppressing the upstream IκB kinase (IKK) complex. This mechanism is compared with other known NF-κB inhibitors, namely BAY 11-7082, Parthenolide, and MG-132, which target different nodes of the NF-κB pathway. The data underscores the potential of this compound as a modulator of inflammatory responses through its influence on NF-κB signaling.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the key characteristics and performance metrics of this compound and selected alternative NF-κB inhibitors.
| Inhibitor | Primary Target | Mechanism of NF-κB Inhibition | Reported IC50 |
| This compound (K-604) | ACAT-1 | Suppresses IκB kinase (IKK) activation, leading to reduced IκBα phosphorylation and degradation. | 0.45 µM (for ACAT-1) |
| BAY 11-7082 | IκB kinase β (IKKβ) | Irreversibly inhibits TNFα-induced IκBα phosphorylation.[2][3][4] | 10 µM (on TNFα-induced IκBα phosphorylation)[2][3][4][5] |
| Parthenolide | IκB kinase (IKK) complex | Directly inhibits the IκB kinase complex, preventing IκBα phosphorylation and degradation.[6][7][8] | Not consistently reported, mechanism is direct IKK inhibition. |
| MG-132 | 26S Proteasome | Inhibits the proteasome, preventing the degradation of phosphorylated IκBα.[9][10][11][12][13] | 3 µM (for NF-κB activation)[9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway and Points of Inhibition.
Caption: Western Blot Workflow for p-IκBα Detection.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Western Blot for Phosphorylated IκBα (p-IκBα)
This protocol is used to determine the levels of phosphorylated IκBα, a key indicator of NF-κB pathway activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., N9 microglial cells) at a density of 1 x 10^5 cells per well in a 12-well plate.
-
Pre-treat cells with this compound (K-604) or other inhibitors at desired concentrations for 4 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) at 100 ng/mL, for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total IκBα as a loading control.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Cell Treatment:
-
After 24 hours, pre-treat the cells with various concentrations of the inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Subsequently, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the untreated control.
-
NF-κB p65 Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat with inhibitors as described above.
-
Stimulate with an NF-κB activator for the appropriate time (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of translocation.
-
Conclusion
This compound (K-604) presents a distinct mechanism for NF-κB pathway inhibition by targeting the upstream IKK complex, in contrast to inhibitors that act on IκBα phosphorylation directly or on proteasomal degradation. This guide provides a foundational comparison and detailed experimental protocols to facilitate further investigation into the anti-inflammatory potential of this compound and its place among other NF-κB modulating agents. The provided data and workflows are intended to support the research community in the objective evaluation of this compound.
References
- 1. K-604 is a selective ACAT-1 inhibitor [otavachemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. BAY 11-7082 InSolution, ≥95%, Selectively and irreversibly inhibits the TNFα-inducible phosphorylation of IκB-α [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MG132 - Wikipedia [en.wikipedia.org]
- 10. invivogen.com [invivogen.com]
- 11. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Cross-Validation of ACAT-IN-4 Hydrochloride Efficacy: A Comparative Guide to Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) by compounds such as ACAT-IN-4 hydrochloride against genetic knockout models of the ACAT1 enzyme. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the appropriate experimental system for validating the on-target effects of ACAT inhibitors and elucidating their therapeutic potential.
Introduction
This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] This process is implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers. Genetic models, such as ACAT1 knockout (KO) mice, provide a crucial tool for validating the specificity and long-term consequences of ACAT inhibition. This guide cross-validates the results obtained from pharmacological inhibition with those from genetic models, offering a framework for robust experimental design.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the comparative effects of ACAT inhibitors (used as a proxy for this compound) and ACAT1 genetic knockout on key cellular and physiological parameters.
| Parameter | Pharmacological Inhibition (ACAT Inhibitors) | Genetic Model (ACAT1 KO) | Key Findings & References |
| Cholesterol Esterification | Significant reduction in cholesteryl ester formation in various cell lines (e.g., neuronal, microglial, CHO cells).[2][3] IC50 values for potent inhibitors like F12511 are in the nanomolar range.[2] | Near-complete ablation of cholesterol esterification in primary cells and tissues from ACAT1 KO mice.[3][4] | Both approaches effectively block cholesterol esterification, confirming the on-target effect. |
| Cellular Free Cholesterol | Increased levels of free cholesterol in the endoplasmic reticulum and plasma membrane.[5] | Elevated free cholesterol levels, which in some contexts can lead to cytotoxicity.[6] | Inhibition of ACAT leads to a redistribution of cellular cholesterol pools. |
| Atherosclerosis | Reduced lesion progression and macrophage content in atherosclerotic plaques in apoE-/- mice treated with ACAT inhibitors.[6][7] | Does not prevent lesion development in mouse models and can increase apoptosis within lesions.[8] Myeloid-specific ACAT1 KO reduces lesion macrophage content.[8] | Partial or intermittent inhibition may be more beneficial than complete and continuous ablation for atherosclerosis. |
| Alzheimer's Disease Pathology | Reduction in amyloid-beta (Aβ) pathology and improved cognitive function in mouse models.[5] | Alleviates amyloid pathology in mouse models.[9] | Both pharmacological and genetic inhibition of ACAT1 show therapeutic potential in Alzheimer's disease models. |
| NF-κB Signaling | ACAT inhibitors have been shown to inhibit NF-κB mediated transcription.[1] | Genetic ablation of ACAT1 can modulate inflammatory responses, which are often NF-κB dependent. | The interplay between cholesterol metabolism and inflammation is a key area of investigation for ACAT-targeted therapies. |
| Lifespan in Npc1-/- Mice | Not directly tested. | Extends the lifespan of mutant Npc1 mice by 34% and ameliorates neuropathology.[10][11] | Demonstrates the profound systemic and long-term benefits of ACAT1 ablation in specific disease models. |
Experimental Protocols
In Vitro Cholesterol Esterification Assay
This protocol measures the activity of ACAT in cultured cells treated with an inhibitor.
Materials:
-
Cultured cells (e.g., CHO, HepG2, or primary microglia)
-
ACAT inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
[³H]oleic acid complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Plate cells in multi-well plates and grow to desired confluency.
-
Treat cells with varying concentrations of the ACAT inhibitor or vehicle control for a predetermined duration (e.g., 1-24 hours).
-
Add [³H]oleic acid-BSA complex to the culture medium and incubate for 1-4 hours to allow for uptake and incorporation into cholesteryl esters.
-
Wash the cells twice with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract total lipids using the hexane:isopropanol solvent mixture.
-
Separate the lipid extracts by TLC.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of cholesterol esterification and determine the inhibitory effect of the compound.
Generation of Myeloid-Specific ACAT1 Knockout Mice
This protocol describes the generation of mice with a specific deletion of the Acat1 gene in myeloid cells.
Materials:
-
Acat1 floxed mice (Acat1flox/flox)
-
Lysozyme M Cre (LysMCre) mice
-
PCR reagents for genotyping
Procedure:
-
Cross Acat1flox/flox mice with LysMCre mice to generate heterozygous offspring (Acat1flox/+; LysMCre/+).
-
Intercross the heterozygous offspring to obtain myeloid-specific ACAT1 knockout mice (Acat1flox/flox; LysMCre/+, referred to as Acat1-/-M) and littermate controls (Acat1flox/flox; LysM+/+, referred to as Acat1+/+M).
-
Genotype the offspring using PCR with primers specific for the floxed Acat1 allele and the Cre recombinase transgene to confirm the desired genetic background.[8]
-
Validate the knockout by assessing ACAT1 protein expression or activity in isolated myeloid cells (e.g., bone marrow-derived macrophages).
NF-κB (p65) Transcription Factor Activity Assay
This protocol measures the activation of the NF-κB pathway in nuclear extracts.
Materials:
-
Nuclear extraction buffer
-
NF-κB (p65) transcription factor assay kit (e.g., from Cayman Chemical or similar)
-
Cultured cells treated with ACAT inhibitor or from ACAT1 KO and wild-type mice
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from treated or control cells according to standard protocols or the kit manufacturer's instructions.[12]
-
Use a commercial ELISA-based NF-κB p65 transcription factor assay kit.[13]
-
Briefly, a 96-well plate is pre-coated with a specific double-stranded DNA (dsDNA) sequence containing the NF-κB response element.
-
Add the nuclear extracts to the wells. The activated NF-κB p65 in the extract will bind to the dsDNA.
-
Add a specific primary antibody that recognizes the NF-κB p65 subunit.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a developing solution and measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of activated NF-κB p65.
Visualizations
Caption: ACAT1 signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of the comparative approach.
Conclusion
The cross-validation of results from pharmacological inhibitors like this compound with genetic models such as ACAT1 knockout animals and cells is a powerful strategy. While both approaches effectively reduce cholesterol esterification, their downstream consequences can differ, as seen in the context of atherosclerosis. Pharmacological inhibition offers the advantage of dose-titration and temporal control, which may be more therapeutically relevant than the complete and lifelong ablation of the enzyme in a genetic model. Conversely, genetic models are invaluable for unequivocally demonstrating the on-target effects of a drug and for uncovering the long-term physiological roles of the target enzyme. Researchers should consider a combined approach, using genetic models to validate the mechanism of action of ACAT inhibitors and to understand the broader biological context of ACAT function.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myeloid Acyl-CoA:Cholesterol Acyltransferase 1 Deficiency Reduces Lesion Macrophage Content and Suppresses Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocytogen.com [biocytogen.com]
- 10. Acat1/Soat1 knockout extends the mutant Npc1 mouse lifespan and ameliorates functional deficiencies in multiple organelles of mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acat1/Soat1 knockout extends the mutant Npc1 mouse lifespan and ameliorates functional deficiencies in multiple organelles of mutant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that plays a vital role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters.[1] Dysregulation of this process has been implicated in a variety of diseases, including atherosclerosis, cancer, and Alzheimer's disease.[1][2] The two isoforms of this enzyme, ACAT1 and ACAT2, have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines.[1][3] This makes the development of selective ACAT inhibitors a significant area of therapeutic research.[1] While specific reproducible data on "ACAT-IN-4 hydrochloride" is not available in the public domain, this guide provides a comparative overview of other well-documented ACAT inhibitors.
The primary rationale for developing ACAT inhibitors is twofold: to block cholesterol esterification in macrophages to prevent the formation of foam cells, a key event in the development of atherosclerotic lesions, and to decrease the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestines, thereby lowering plasma cholesterol levels.[4][5]
Comparative Performance of ACAT Inhibitors
The following table summarizes key quantitative data for several documented ACAT inhibitors, offering a basis for comparing their potency and selectivity.
| Compound | Target(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Animal Model Efficacy | Reference(s) |
| Avasimibe | ACAT1/ACAT2 | - | - | Failed to show significant beneficial effects on coronary atherosclerosis in a human clinical trial. | [4] |
| Pactimibe | Non-selective ACAT | - | - | Did not affect plasma cholesterol levels in a human trial, suggesting insufficient ACAT2 inhibition. | [5] |
| F12511 | ACAT1 > ACAT2 | hACAT1: 39hACAT2: 110 | MEFs (mouse ACAT1): 20.6 | Limited in vivo application due to high hydrophobicity. | [3] |
| F26 | ACAT1 | - | MEFs (mouse ACAT1): 3.0 | More potent than F12511 in vitro. | [3] |
| DuP 128 | ACAT | Rat hepatic microsomes: 10 | - | Potent antihypercholesterolemic activity in vivo. | [6] |
| CL 277082 | ACAT | - | - | Lowered plasma cholesterol in an animal model of hypercholesterolemia. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of ACAT inhibitors. Below are representative protocols for key experiments cited in the literature.
In Vitro ACAT Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on ACAT enzyme activity.[1]
1. Enzyme Source Preparation:
-
Microsomes are prepared from cultured cells (e.g., CHO cells expressing human ACAT1 or ACAT2) or tissues (e.g., rat liver).[6]
2. Inhibition Assay:
-
The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme source in a suitable buffer.[1]
3. Reaction Initiation:
-
The reaction is initiated by adding the acyl-CoA substrate (e.g., [14C]oleoyl-CoA).[1]
4. Incubation:
-
The reaction mixture is incubated at 37°C for a defined period.
5. Reaction Termination and Lipid Extraction:
-
The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.
6. Analysis:
-
The amount of radiolabeled cholesteryl ester formed is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.
7. Data Analysis:
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.[1]
Cell-Based Cholesterol Esterification Assay
This assay assesses the ability of an inhibitor to block cholesterol esterification within a cellular context.[1]
1. Cell Culture:
-
A suitable cell line, such as mouse embryonic fibroblasts (MEFs) or macrophage-like cells, is cultured.[3]
2. Inhibitor Treatment:
-
Cells are treated with the test compound at various concentrations for a specified duration.[1]
3. Radiolabeling:
-
[3H]Oleate or another labeled fatty acid is added to the culture medium to trace its incorporation into cholesteryl esters.
4. Lipid Extraction and Analysis:
-
Cellular lipids are extracted, and the amount of radiolabeled cholesteryl ester is determined by TLC and scintillation counting.
5. Data Analysis:
-
The IC50 value for the inhibition of cellular cholesterol esterification is determined.
Visualizations
Signaling Pathway of ACAT and Cholesterol Esterification
The following diagram illustrates the central role of ACAT in cellular cholesterol metabolism.
Caption: Role of ACAT in cholesterol esterification and its inhibition.
Experimental Workflow for ACAT Inhibitor Evaluation
This diagram outlines a typical workflow for screening and characterizing novel ACAT inhibitors.
Caption: Workflow for the discovery and validation of ACAT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of acyl-coenzyme a: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of acyl-Coa:cholesterol acyltransferase. 4. A novel series of urea ACAT inhibitors as potential hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of ACAT-IN-4 Hydrochloride for ACAT1 vs. ACAT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol to form cholesteryl esters. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological functions. While ACAT1 is ubiquitously expressed and involved in intracellular cholesterol storage, ACAT2 is primarily found in the liver and intestines, where it participates in the assembly and secretion of lipoproteins.[1][2][3][4][5][6] This distinction makes selective inhibition of these isoforms a key strategy in the development of therapies for various metabolic diseases, including atherosclerosis and hypercholesterolemia.
This guide provides a comparative overview of the specificity of ACAT inhibitors, with a focus on ACAT-IN-4 hydrochloride. However, a thorough review of publicly available scientific literature and commercial datasheets did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of this compound against ACAT1 and ACAT2. Therefore, this document presents a comparison with other well-characterized ACAT inhibitors to provide a framework for understanding isoform specificity.
Comparative Inhibitory Activity of ACAT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ACAT inhibitors against ACAT1 and ACAT2, offering a snapshot of their relative selectivities.
| Inhibitor | ACAT1 IC50 | ACAT2 IC50 | Selectivity |
| This compound | Data not available | Data not available | Not determined |
| Avasimibe | ~24 µM | ~9.2 µM | ACAT2 preferential |
| K-604 dihydrochloride | 0.45 µM | 102.85 µM | Highly ACAT1 selective |
| Nevanimibe hydrochloride | 9 nM | 368 nM | ACAT1 selective |
| Pactimibe | 4.9 µM | 3.0 µM | Non-selective |
| Pyripyropene A | >100 µM | 0.64 µM | Highly ACAT2 selective |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Determining ACAT Inhibitor Specificity
The determination of an inhibitor's specificity for ACAT1 versus ACAT2 relies on robust and reproducible experimental assays. Two common approaches are the cell-based assay and the microsomal assay.
Cell-Based Fluorescence Assay
This method utilizes cultured cells that are engineered to express either human ACAT1 or ACAT2.
-
Cell Culture: Cells lacking endogenous ACAT activity are transfected with plasmids encoding either human ACAT1 or ACAT2. Stable cell lines are then selected.
-
Compound Incubation: The engineered cells are plated in multi-well plates and incubated with various concentrations of the test inhibitor (e.g., this compound).
-
Substrate Addition: A fluorescent cholesterol analog, such as NBD-cholesterol, is added to the cells.
-
Esterification Reaction: ACAT enzymes within the cells esterify the fluorescent cholesterol, leading to its accumulation in lipid droplets, which results in a significant increase in fluorescence intensity.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration. By comparing the IC50 values obtained from the ACAT1- and ACAT2-expressing cell lines, the selectivity of the inhibitor can be determined.[7][8]
Microsomal Activity Assay
This in vitro assay uses microsomes isolated from tissues or cells expressing ACAT1 or ACAT2.
-
Microsome Preparation: Microsomes, which are fragments of the endoplasmic reticulum containing the ACAT enzymes, are isolated from a source known to express the target isoform (e.g., liver for ACAT2, or from cells overexpressing a specific isoform).
-
Reaction Mixture: The microsomes are incubated in a reaction buffer containing a cholesterol source and radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Inhibitor Addition: The test compound is added to the reaction mixture at varying concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set period at 37°C.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted.
-
Analysis: The radiolabeled cholesteryl esters are separated from the unreacted acyl-CoA using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the cholesteryl ester spots is quantified to determine the enzyme activity.
-
IC50 Calculation: The IC50 value is determined by analyzing the enzyme activity at different inhibitor concentrations.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in ACAT inhibitor evaluation and the roles of the ACAT isoforms, the following diagrams are provided.
Caption: Workflow for a cell-based ACAT inhibitor screening assay.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of acyl-coenzyme A : cholesterol acyltransferase-1 and -2 | Semantic Scholar [semanticscholar.org]
- 6. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of ACAT Inhibitor Potency for Researchers
Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acids.[1][2] This function plays a central role in cellular cholesterol homeostasis by preventing the buildup of excess free cholesterol, which can be toxic to cells, and by storing it in lipid droplets.[2][3] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2] ACAT1 is ubiquitously expressed, whereas ACAT2 is primarily found in the intestines and fetal liver.[2] Due to their role in cholesterol metabolism, ACAT inhibitors have been investigated for the treatment of various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers.[4][5][6]
This guide provides a comparative overview of the potency of several well-characterized ACAT inhibitors, presenting key experimental data and methodologies for researchers in drug development and related scientific fields.
Comparative Potency of ACAT Inhibitors
The inhibitory potency of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several prominent ACAT inhibitors against the ACAT1 and ACAT2 isoforms. Lower values indicate higher potency.
| Inhibitor | Alias(es) | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Other Reported IC50 (µM) |
| Avasimibe | CI-1011, PD-148515 | 24[1][7] | 9.2[1][7] | 3.3 (unspecified ACAT)[8] |
| Pactimibe | CS-505 | 4.9[5][9][10] | 3.0[5][9][10] | 2.0 (Liver), 2.7 (Macrophages)[9][10] |
| Nevanimibe | - | 0.23[11] | 0.71[11] | - |
| K-604 | - | 0.45[5] | ~103 (229-fold less potent than for ACAT1)[5] | - |
| Pyripyropene A | PPPA | 179[11] | 25[11] | - |
| DuP 128 | - | - | - | 0.01 (Rat hepatic microsomes)[12] |
Note: IC50 values can vary between different assay conditions, cell types, and species.
Key Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism of action and evaluation methods for ACAT inhibitors.
ACAT-Mediated Cholesterol Esterification Pathway
ACAT is an integral membrane protein located in the endoplasmic reticulum (ER).[2] It plays a key role in maintaining cellular cholesterol homeostasis. When intracellular levels of free cholesterol rise, ACAT catalyzes its esterification, converting it into a more inert form that can be safely stored in cytoplasmic lipid droplets.[3] This process prevents the accumulation of free cholesterol in membranes, which can be cytotoxic.
Caption: Simplified pathway of ACAT-mediated cholesterol esterification and its inhibition.
General Workflow for an In Vitro ACAT Inhibition Assay
The potency of ACAT inhibitors is typically determined using in vitro enzymatic assays. A common method involves using microsomes (ER-rich fractions) from cells expressing the target ACAT isoform, followed by the quantification of the reaction product.
Caption: A generalized workflow for determining the IC50 of an ACAT inhibitor in vitro.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of inhibitor potency. Below are summaries of common methodologies.
Fluorescence-Based ACAT Assay
This method measures ACAT activity by monitoring the release of Coenzyme A (CoA), a co-product of the esterification reaction.[11]
-
Principle: The sulfhydryl group of the released CoA reacts with a fluorogenic probe, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.
-
Materials:
-
Microsomes from cells expressing ACAT1 or ACAT2.
-
Substrate micelles: Prepared with cholesterol and a phospholipid like phosphatidylcholine (POPC).[11]
-
Acyl-CoA substrate: Oleoyl-CoA.[11]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[11]
-
Fluorescent probe for CoA detection.
-
-
Procedure:
-
Prepare a reaction mixture containing the substrate micelles and the ACAT-containing microsomes in a microplate.
-
Add various concentrations of the test inhibitor to the wells and pre-incubate.
-
Initiate the reaction by adding oleoyl-CoA.[11]
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[11]
-
Add the fluorescent probe and measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition at each concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by non-linear regression analysis.
-
Intact Cell Cholesteryl Esterification Assay
This assay measures the ability of an inhibitor to block cholesterol esterification within living cells.[5]
-
Principle: Cells are pulsed with a radiolabeled fatty acid precursor, such as [3H]-oleic acid. The amount of radioactivity incorporated into the cholesteryl ester fraction is measured as an indicator of ACAT activity.
-
Materials:
-
Cultured cells (e.g., macrophages, HepG2 cells).
-
[3H]-oleic acid complexed to bovine serum albumin (BSA).
-
Test inhibitors.
-
Lipid extraction solvents (e.g., hexane/isopropanol).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
-
Procedure:
-
Plate cells and grow to a monolayer.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2 hours).[5]
-
Add the [3H]-oleic acid/BSA complex to the culture medium and incubate (pulse).[5]
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the lipid classes (including cholesteryl esters) using TLC.
-
Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the inhibition of [3H]-oleate incorporation against the inhibitor concentration.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. dovepress.com [dovepress.com]
- 3. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pactimibe - Immunomart [immunomart.com]
- 11. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of ACAT-IN-4 Hydrochloride: A Comparative Guide
A comprehensive analysis of ACAT-IN-4 Hydrochloride's potential as an anti-inflammatory agent, benchmarked against other ACAT inhibitors and established anti-inflammatory compounds. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to evaluate its efficacy.
Abstract
Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors are emerging as a class of compounds with significant therapeutic potential beyond their initial application in atherosclerosis. This guide focuses on validating the anti-inflammatory properties of this compound. While direct experimental data for this compound is limited, this document provides a comparative framework using data from well-characterized ACAT inhibitors, K-604 and F-1394, as surrogates. Their performance is juxtaposed with established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac, and the natural compound Curcumin. Detailed experimental protocols for key in vitro and in vivo anti-inflammatory assays are provided to facilitate independent validation and further research. The central mechanism of action for ACAT inhibitors' anti-inflammatory effect appears to be the inhibition of the NF-κB signaling pathway.
Introduction to ACAT Inhibition and Inflammation
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. There are two isoforms, ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. In inflammatory conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages contributes to foam cell formation and plaque progression.
Recent studies have illuminated a broader role for ACAT inhibition in modulating inflammatory responses. One of the key mechanisms implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been identified as an ACAT inhibitor that specifically inhibits NF-κB mediated processes, suggesting its potential as a targeted anti-inflammatory agent.
Comparative Performance Analysis
To objectively evaluate the anti-inflammatory potential of this compound, this section presents a comparative analysis of related ACAT inhibitors and other anti-inflammatory agents.
In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro efficacy of selected compounds in assays relevant to inflammation. Data for this compound is inferred from representative ACAT inhibitors.
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| ACAT Inhibitors (Surrogates for ACAT-IN-4) | ||||
| K-604 | ACAT-1 Inhibition | Human ACAT-1 | 0.45 µM | [1] |
| Cholesterol Esterification | Human monocyte-derived macrophages | 68.0 nM | [1] | |
| F-1394 | ACAT Activity | Rat liver microsomes | 6.4 nM | [2] |
| ACAT Activity | J774 macrophages | 32 nM | [2] | |
| NSAIDs | ||||
| Ibuprofen | COX-1 Inhibition | - | 13 µM | [3] |
| Thromboxane B2 Inhibition | Human whole blood | >10 µg/ml | [4] | |
| Diclofenac | COX-1/COX-2 Inhibition | - | Relative equipotency | [5][6] |
| Natural Compound | ||||
| Curcumin | NF-κB Inhibition | RAW264.7 cells | 18.2 µM | [7] |
| NF-κB Activation | Human colon cancer cells | 20 µM (significant decrease) | [8] | |
| IL-1β-induced Inflammation | Human tenocytes | 5-20 µM | [9][10] |
In Vivo Anti-inflammatory Activity
The table below outlines the in vivo performance of these compounds in animal models of inflammation.
| Compound | Animal Model | Assay | Dosage | Effect | Reference |
| ACAT Inhibitors (Surrogates for ACAT-IN-4) | |||||
| K-604 | ApoE-knockout mice | Atherosclerotic plaque inflammation | 60 mg/kg/day for 12 weeks | Reduced macrophage-positive area | [11] |
| F-1394 | Hypercholesterolemic rabbits | Neointimal formation after balloon injury | - | Significantly reduced neointimal thickening and macrophage extent | [12] |
| NSAIDs | |||||
| Ibuprofen | Swiss albino mice | Carrageenan-induced paw edema | 40 mg/kg | Inhibition of paw swelling | [13] |
| Diclofenac | Swiss albino mice | Carrageenan-induced paw edema | 10 mg/kg | Significant inhibition of paw edema | [14] |
| Natural Compound | |||||
| Curcumin | - | - | - | - | - |
Key Experimental Protocols
Detailed methodologies for essential in vitro and in vivo assays are provided below to enable reproducible validation of anti-inflammatory effects.
In Vitro Assay: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of a key pro-inflammatory cytokine.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed 1-2 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[15]
-
Treatment: The following day, remove the culture medium. Add 100 µL of fresh medium containing the test compound (e.g., this compound at various concentrations) and pre-incubate for 1 hour.
-
Stimulation: Add 100 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL.[15] For the negative control, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[16]
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the test compound compared to the LPS-only control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Mice
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Use male Swiss albino mice weighing 25-30g.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., this compound).
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before carrageenan injection.[14] The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar tissue of the left hind paw of each mouse.[13]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.[17]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.
Mechanistic Assay: NF-κB Nuclear Translocation by Immunofluorescence
This assay visualizes the inhibition of NF-κB activation, a key mechanism for many anti-inflammatory compounds.
Protocol:
-
Cell Culture and Seeding: Seed macrophages (e.g., RAW 264.7 or primary human macrophages) on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 30-60 minutes.[18][19]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[19]
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.[18] An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a general experimental workflow are provided below to aid in understanding the mechanism of action and the experimental design.
Caption: ACAT Inhibition of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Anti-inflammatory Drug Validation.
Conclusion
This guide provides a framework for validating the anti-inflammatory effects of this compound. By leveraging comparative data from other ACAT inhibitors and established anti-inflammatory agents, researchers can benchmark the potential of this novel compound. The detailed experimental protocols offer a practical resource for conducting in vitro and in vivo studies to elucidate its efficacy and mechanism of action. The inhibition of the NF-κB pathway appears to be a promising avenue for the anti-inflammatory activity of ACAT inhibitors, warranting further investigation for this compound. The provided data and methodologies serve as a valuable starting point for drug development professionals in the pursuit of new and effective anti-inflammatory therapies.
References
- 1. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory effects and enzyme selectivity of F-1394, a pantotheic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin suppresses colon cancer cell invasion via AMPK-induced inhibition of NF–κB, uPA activator and MMP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A selective ACAT-1 inhibitor, K-604, stimulates collagen production in cultured smooth muscle cells and alters plaque phenotype in apolipoprotein E-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACAT inhibitor F-1394 prevents intimal hyperplasia induced by balloon injury in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. ijsr.net [ijsr.net]
- 15. researchgate.net [researchgate.net]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Head-to-Head In Vitro Comparison of ACAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage or lipoprotein assembly. Two isoforms, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. Their involvement in various diseases, including atherosclerosis and certain cancers, has made them attractive targets for therapeutic intervention. This guide provides a head-to-head in vitro comparison of several prominent ACAT inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Quantitative Comparison of ACAT Inhibitor Potency
The following table summarizes the in vitro potency of various ACAT inhibitors against ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their efficacy and isoform selectivity. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., cell line, microsomal preparations) and assay methodology.
| Inhibitor | ACAT1 IC50 (nM) | ACAT2 IC50 (nM) | Selectivity (ACAT1/ACAT2) | Reference(s) |
| F12511 (Eflucimibe) | 39 | 110 | 0.35 | [1] |
| F26 | 3.0 (mouse) | - | - | [2] |
| K-604 | 450 | >100,000 | <0.0045 | |
| Nevanimibe (ATR-101) | 230 | 710 | 0.32 | [3][4] |
| PPPA (Pyripyropene A) | 179,000 | 25,000 | 7.16 | [3] |
| Avasimibe (CI-1011) | 24,000 | 9,200 | 2.61 | [5] |
| Pactimibe (CS-505) | 4,900 | 3,000 | 1.63 | |
| CP-113,818 | 20 | 20 | 1 | |
| Purpactin A | 121,000-126,000 | - | - | [6] |
| PD 129337 | 17 | - | - | [7] |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of ACAT1 IC50 to ACAT2 IC50. A value > 1 indicates selectivity for ACAT2, while a value < 1 indicates selectivity for ACAT1. "-" indicates data not available in the searched literature under comparable conditions. The IC50 for F26 was determined using mouse embryonic fibroblasts.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of further comparative studies.
Microsomal ACAT Activity Assay (Radiolabeled Method)
This assay measures the enzymatic activity of ACAT in isolated microsomal fractions by quantifying the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters.
a. Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in an ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
b. ACAT Activity Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and assay buffer in a microcentrifuge tube.
-
Add the test ACAT inhibitor at various concentrations (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an extraction solvent (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids by vortexing and centrifugation.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1 by volume) to separate cholesteryl esters from free fatty acids.
-
Visualize the lipid spots (e.g., with iodine vapor), scrape the cholesteryl ester spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cholesterol Esterification Assay (NBD-Cholesterol)
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure ACAT activity within intact cells. The esterification of NBD-cholesterol by ACAT leads to its accumulation in lipid droplets, resulting in a detectable increase in fluorescence.
a. Cell Culture and Treatment:
-
Seed cells (e.g., AC29 cells stably transfected with ACAT1 or ACAT2) in a 96-well plate and culture overnight.
-
Treat the cells with various concentrations of the test ACAT inhibitor or vehicle control in serum-free culture medium.
-
Add NBD-cholesterol (e.g., final concentration of 1 µg/mL) to each well.
-
Incubate the cells for a suitable period (e.g., 2-6 hours) at 37°C.[8]
b. Fluorescence Measurement:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Measure the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[9]
-
Alternatively, visualize the intracellular lipid droplets containing esterified NBD-cholesterol using fluorescence microscopy.[10]
c. Data Analysis:
-
Determine the background fluorescence from cells treated with a potent ACAT inhibitor or from ACAT-deficient cells.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To further elucidate the mechanisms of ACAT inhibition and the experimental approaches, the following diagrams are provided.
Caption: ACAT signaling pathway and point of inhibition.
Caption: General workflow for in vitro ACAT inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Purpactins, new inhibitors of acyl-CoA:cholesterol acyltransferase produced by Penicillium purpurogenum. I. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
Synergistic Effects of ACAT Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the ACAT inhibitor Avasimibe (B1665837) with other compounds, supported by experimental data. It also briefly covers findings on the ACAT inhibitors Pactimibe and Eflucimibe.
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors have been investigated for their potential in treating various diseases, including atherosclerosis and cancer. A key area of research has been their synergistic effects when combined with other therapeutic agents. This guide delves into the experimental evidence for these combinations, focusing on the well-studied ACAT inhibitor Avasimibe, and provides available data for Pactimibe and Eflucimibe.
Avasimibe: Synergistic Potential in Atherosclerosis and Cancer
Avasimibe has demonstrated significant synergistic effects in combination with both lipid-lowering agents and anti-cancer drugs in preclinical and clinical studies.
Combination with Statins for Atherosclerosis
The combination of Avasimibe with statins, such as atorvastatin (B1662188), has shown promise in targeting the cellular mechanisms of atherosclerosis, particularly in macrophages.
The following table summarizes the synergistic effect of Avasimibe and Atorvastatin on cholesteryl ester content in phorbol (B1677699) ester-treated THP-1 human macrophages incubated with acetylated low-density lipoproteins (Ac-LDL).
| Treatment | Concentration | Reduction in Cholesteryl Ester Content |
| Avasimibe | 0.01 - 0.5 µM | Concentration-dependent reduction[1] |
| Atorvastatin | 5 µM | - |
| Avasimibe + Atorvastatin | 0.5 µM + 5 µM | Approximately twofold enhancement of reduction compared to Avasimibe alone[1] |
-
Cell Culture: Human monocytic leukemia THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[2]
-
Lipid Loading: Differentiated macrophages are incubated with acetylated low-density lipoprotein (Ac-LDL) to induce foam cell formation.
-
Drug Treatment: Cells are treated with Avasimibe, Atorvastatin, or a combination of both for a specified period.[1]
-
Cholesteryl Ester Quantification: Cellular lipids are extracted, and the mass of cholesteryl esters is quantified, typically using gas chromatography.[3]
The synergistic reduction in cholesteryl ester accumulation in macrophages by Avasimibe and Atorvastatin is believed to occur through complementary mechanisms. Avasimibe directly inhibits ACAT, the enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage. Atorvastatin, a statin, inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This dual blockade is thought to lead to a more profound reduction in cellular cholesteryl ester levels.
Caption: Synergistic inhibition of cholesterol pathways.
Combination with Anti-Cancer Agents
Avasimibe has also been shown to work synergistically with chemotherapeutic agents like doxorubicin (B1662922) and immunotherapies like anti-PD-1 in preclinical cancer models.
The combination of Avasimibe with doxorubicin, particularly when delivered via a nano-drug delivery system (DOX-MNPs), has demonstrated enhanced anti-tumor efficacy in a 4T1 breast cancer mouse model.
| Treatment | Outcome |
| Avasimibe monotherapy | - |
| Doxorubicin-MNPs monotherapy | Inhibition of tumor growth[4][5] |
| Avasimibe + Doxorubicin-MNPs | Better efficacy in inhibiting tumor growth than monotherapies[4][5] |
In another study using a 4T1 orthotopic xenograft model, the combination of doxorubicin with a TGFβ inhibitor (which can be conceptually similar to the multifaceted effects of Avasimibe on the tumor microenvironment) enhanced the efficacy of doxorubicin in reducing tumor growth and lung metastasis compared to single treatments.[6][7]
-
Animal Model: Female BALB/c mice are typically used.
-
Tumor Induction: 4T1 breast cancer cells are injected into the mammary fat pad to establish tumors.[7]
-
Treatment Groups: Mice are randomized into groups receiving vehicle control, Avasimibe alone, Doxorubicin-MNPs alone, or the combination of Avasimibe and Doxorubicin-MNPs.[4]
-
Drug Administration: Avasimibe is often administered orally or intraperitoneally, while Doxorubicin-MNPs are administered intravenously.
-
Outcome Measurement: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Metastasis to distant organs like the lungs can also be assessed.[6][7]
Caption: In vivo combination therapy workflow.
Combination with Immunotherapy
The combination of ACAT1 inhibitors like Avasimibe with immune checkpoint inhibitors, such as anti-PD-1 antibodies, is an emerging area of research. The rationale is that by modulating cholesterol metabolism within T cells, ACAT1 inhibition can enhance their anti-tumor activity.
Pactimibe: Clinical Findings on Combination Therapy
In contrast to the promising preclinical data for Avasimibe, clinical trials with another ACAT inhibitor, Pactimibe, in combination with statins for atherosclerosis have yielded disappointing results.
The ACTIVATE (ACAT Intravascular Atherosclerosis Treatment Evaluation) trial, a randomized, double-blind, placebo-controlled study, evaluated the effect of Pactimibe in patients with coronary artery disease who were also receiving standard of care, including statins.[8]
| Endpoint | Placebo Group | Pactimibe Group | p-value |
| Change in percent atheroma volume | 0.59% | 0.69% | 0.77[8] |
| Change in normalized total atheroma volume | -5.6 mm³ | -1.3 mm³ | 0.03[8] |
| Change in atheroma volume in most diseased 10-mm subsegment | -3.2 mm³ | -1.3 mm³ | 0.01[8] |
The study found that Pactimibe did not provide any additional benefit over statin therapy alone and, in fact, showed unfavorable effects on secondary efficacy measures of atherosclerosis progression.[8][9]
Eflucimibe: Limited Data on Synergistic Effects
Eflucimibe is another ACAT inhibitor that has been investigated for the treatment of hypercholesterolemia and atherosclerosis. While it has undergone Phase II clinical trials, there is limited publicly available data on its synergistic effects when combined with other compounds.[10][11]
Conclusion
The synergistic potential of ACAT inhibitors appears to be compound-specific and dependent on the therapeutic context. Avasimibe has demonstrated promising synergistic effects with both statins and anti-cancer agents in preclinical models, warranting further investigation. However, the negative clinical trial results with Pactimibe highlight the challenges in translating preclinical findings to clinical efficacy. Further research is needed to fully elucidate the mechanisms of synergy and to identify the optimal combination strategies for different ACAT inhibitors in various disease settings.
References
- 1. Avasimibe and atorvastatin synergistically reduce cholesteryl ester content in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atorvastatin inhibits ABCA1 expression and cholesterol efflux in THP-1 macrophages by an LXR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avasimibe, un nuevo inhibidor de la ACAT, y atorvastatina actúan sinérgicamente reduciendo el contenido de ésteres de colesterol en macrófagos humanos THP-1 - Dialnet [dialnet.unirioja.es]
- 4. Combined effects of avasimibe immunotherapy, doxorubicin chemotherapy, and metal-organic frameworks nanoparticles on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 8. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention challenges: The era of atherosclerosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acyl-CoA cholesterol acyltransferase by F12511 (Eflucimibe): could it be a new antiatherosclerotic therapeutic? - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of ACAT-IN-4 Hydrochloride Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ACAT-IN-4 hydrochloride and other prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors. The objective is to offer a framework for assessing the reproducibility of experiments involving these compounds by presenting available data on their efficacy and cytotoxicity, alongside detailed experimental protocols.
Introduction to ACAT Inhibition
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting it into cholesteryl esters for storage or transport. This process is implicated in various physiological and pathological conditions, including hyperlipidemia, atherosclerosis, and certain cancers. There are two main isoforms of this enzyme, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. This distinction has led to the development of both non-selective and isoform-selective ACAT inhibitors. This compound is identified as an ACAT inhibitor that also demonstrates inhibition of NF-κB mediated transcription.
Comparative Efficacy of ACAT Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for this compound and a selection of alternative ACAT inhibitors against the two isoforms. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy (IC50) of Selected ACAT Inhibitors
| Compound | ACAT1 IC50 | ACAT2 IC50 | Notes |
| This compound | Not Available | Not Available | Also inhibits NF-κB. |
| Avasimibe (B1665837) | 24 µM | 9.2 µM | A non-selective inhibitor.[1] |
| Pyripyropene A | >80 µM | 0.07 µM (70 nM) | A highly selective ACAT2 inhibitor. |
| Nevanimibe (PD-132301) | 0.009 µM (9 nM) | 0.368 µM (368 nM) | A potent and selective ACAT1 inhibitor.[1] |
| Pactimibe (CS-505) | 4.9 µM | 3.0 µM | A dual inhibitor of ACAT1 and ACAT2.[1] |
Note: The IC50 values are sourced from various publications and may have been determined using different assay systems. Direct comparison requires standardized experimental protocols.
Comparative Cytotoxicity Profile
Assessing the cytotoxicity of potential therapeutic agents is critical for drug development. The available data on the cytotoxic effects of these ACAT inhibitors are summarized below. A standardized, direct comparison of these compounds under identical experimental conditions is not currently available in the public domain.
Table 2: Summary of Reported Cytotoxicity for Selected ACAT Inhibitors
| Compound | Cell Line(s) | Observed Effect | Notes |
| This compound | Not Available | Not Available | --- |
| Avasimibe | Prostate cancer cells | Reduced cell proliferation. | Generally considered to have good biocompatibility.[2] |
| Pyripyropene A | HUVECs, KB3-1, K562, Neuro2A | Anti-proliferative against HUVECs (IC50 = 1.8 µM); no significant growth inhibition in the other cell lines. | |
| Nevanimibe (PD-132301) | Adrenocortical cells | Adrenal toxicity observed in guinea pigs and dogs. | Induces apoptosis.[1] |
| Pactimibe (CS-505) | Various | Associated with increased cardiovascular events in a clinical trial. |
Signaling Pathways and Experimental Workflows
To facilitate the design of reproducible experiments, the following diagrams illustrate the ACAT signaling pathway and a general workflow for assessing ACAT inhibitor reproducibility.
References
- 1. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ACAT-IN-4 Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. ACAT-IN-4 hydrochloride, a compound of interest in various research applications, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed or in contact with skin. It may also cause severe skin burns, eye damage, and is harmful to aquatic life.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. Respiratory protection may be needed if dust is generated. |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal company.[1] Never dispose of this compound down the drain or in regular trash.[2][3]
Experimental Protocol: Segregation and Labeling of this compound Waste
-
Waste Segregation: Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Container Requirements: The waste container must be made of a material compatible with the chemical, be leak-proof, and have a secure lid.[3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the name "this compound" and any other components in the waste stream.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.
Disposal of Empty Containers
Even "empty" containers of this compound must be handled with care as they may retain chemical residues.
Experimental Protocol: Decontamination of Empty Containers
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[3]
-
Rinsate Collection: Collect the rinsate (the solvent used for rinsing, e.g., water or an appropriate organic solvent) in the designated hazardous waste container for this compound.
-
Final Disposal: Once thoroughly decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Table 2: Spill Response for this compound
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3. Collect the contaminated absorbent material into the designated hazardous waste container. 4. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's environmental health and safety (EHS) department or emergency response team. 3. Prevent entry to the affected area. 4. Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill. |
Decision-Making for Disposal
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the management of spills.
Caption: Disposal workflow for this compound waste.
Caption: Spill response procedure for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the compound.
References
Personal protective equipment for handling ACAT-IN-4 hydrochloride
Essential Safety and Handling Guide for ACAT-IN-4 Hydrochloride
Disclaimer: This document provides essential safety and logistical information for handling this compound based on general best practices for potent pharmaceutical compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, all personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this substance. The information herein is intended to supplement, not replace, a formal risk assessment and compound-specific handling procedures.
This compound is a potent small molecule inhibitor. Compounds of this nature are often categorized as hazardous drugs and require stringent handling protocols to ensure personnel safety and prevent cross-contamination.[1][2][3][4] Exposure to even small quantities can pose significant health risks.[2]
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the handler and the hazardous substance. For potent compounds like this compound, a comprehensive PPE strategy is mandatory.[1][3]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler's skin.[1] |
| Body Protection | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. A full-body disposable suit (e.g., Tyvek) is recommended for high-risk procedures.[1] | Prevents contamination of personal clothing and skin. Full-body suits offer enhanced protection during procedures with a high risk of aerosolization or spillage.[1] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, and aerosols, and prevents accidental hand-to-eye contact.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, or a Powered Air-Purifying Respirator - PAPR for higher-risk activities) is required when handling the powder form outside of a containment device.[1][3][6] | Prevents inhalation of airborne particles. The choice of respirator should be based on a risk assessment of the specific procedure.[6] All users must be properly fit-tested and trained.[6] |
Note: All disposable PPE should be considered contaminated and disposed of immediately after use in designated hazardous waste containers.[1]
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Primary Containment: All manipulations of powdered this compound (e.g., weighing, reconstituting) must be performed in a certified containment device such as a chemical fume hood, a Class II Biological Safety Cabinet, or a containment isolator (glove box).[2][3][7] These devices are designed to protect the operator from inhaling hazardous materials.[2][3]
-
Ventilation: The laboratory should have a single-pass air handling system with appropriate air pressure differentials to prevent cross-contamination.[2][4]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the containment device by lining it with disposable absorbent pads.
-
Weighing: Use dedicated equipment for weighing potent compounds. If possible, use a closed-system transfer device.
-
Reconstitution: When dissolving the compound, add the solvent slowly to the powder to minimize aerosolization.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a designated, secure, and ventilated area, segregated from incompatible materials.[1] Follow any specific storage temperature and light sensitivity recommendations from the supplier.
-
Decontamination: All surfaces and equipment that come into contact with the compound must be decontaminated. A common procedure involves a detergent wash followed by a rinse.
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Used PPE, disposable labware, and contaminated materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinse water from decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous materials.
Consult your institution's EHS department for specific hazardous waste disposal procedures and to schedule a waste pickup. Do not dispose of this material down the drain or in regular trash.
Experimental Protocols: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Personnel Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Contain the Spill:
-
For Powders: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. Do not sweep dry powder.
-
For Liquids: Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Area: Carefully collect all contaminated materials using tongs or other tools and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE carefully to avoid self-contamination and dispose of it in the hazardous waste container.
-
Report: Report the incident to your supervisor and your institution's EHS department.
Workflow for Chemical Spill Response
Caption: Workflow for handling a potent chemical spill.
References
- 1. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 2. escopharma.com [escopharma.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. pharm-int.com [pharm-int.com]
- 5. uspmsds.com [uspmsds.com]
- 6. ashp.org [ashp.org]
- 7. witpress.com [witpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
